Product packaging for (5-Iodopent-1-en-1-yl)boronic acid(Cat. No.:)

(5-Iodopent-1-en-1-yl)boronic acid

Cat. No.: B11870854
M. Wt: 239.85 g/mol
InChI Key: ZBVKSCKRJOATIB-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Iodopent-1-en-1-yl)boronic acid is a useful research compound. Its molecular formula is C5H10BIO2 and its molecular weight is 239.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10BIO2 B11870854 (5-Iodopent-1-en-1-yl)boronic acid

Properties

Molecular Formula

C5H10BIO2

Molecular Weight

239.85 g/mol

IUPAC Name

[(E)-5-iodopent-1-enyl]boronic acid

InChI

InChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+

InChI Key

ZBVKSCKRJOATIB-DUXPYHPUSA-N

Isomeric SMILES

B(/C=C/CCCI)(O)O

Canonical SMILES

B(C=CCCCI)(O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of (5-Iodopent-1-en-1-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Iodopent-1-en-1-yl)boronic acid, a valuable building block in organic synthesis and drug discovery. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound and its intermediate.

Introduction

Vinylboronic acids are versatile reagents in organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of an iodoalkyl chain in this compound offers a bifunctional handle for sequential and diverse chemical modifications, making it an attractive intermediate for the synthesis of complex molecules and novel pharmaceutical agents. This guide details a practical synthetic route starting from commercially available precursors.

Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the conversion of 4-pentyn-1-ol to 5-iodo-1-pentyne. Subsequent hydroboration of the terminal alkyne with pinacolborane yields the corresponding (E)-alkenylboronic acid pinacol ester. The final step involves the deprotection of the pinacol ester to afford the target boronic acid.

Synthesis_Pathway A 4-Pentyn-1-ol B 5-Iodo-1-pentyne A->B Iodination C (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester B->C Hydroboration D This compound C->D Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Iodo-1-pentyne from 4-Pentyn-1-ol

This procedure involves the conversion of the hydroxyl group of 4-pentyn-1-ol to an iodide. A standard method for this transformation is the Appel reaction or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide.

Materials:

  • 4-Pentyn-1-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, add iodine portion-wise.

  • Add a solution of 4-pentyn-1-ol in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-iodo-1-pentyne.

Synthesis of (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester

This step employs a catalyst-free hydroboration of the terminal alkyne, 5-iodo-1-pentyne, with pinacolborane (HBpin) to stereoselectively form the (E)-vinylboronate.

Materials:

  • 5-Iodo-1-pentyne

  • Pinacolborane (HBpin)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-1-pentyne.

  • Add pinacolborane (1.1 equivalents) to the flask.

  • Heat the reaction mixture at 110 °C and stir. Monitor the reaction progress by GC-MS or ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The final step is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved by transesterification with diethanolamine followed by hydrolysis.[1]

Materials:

  • (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester

  • Diethanolamine

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester in diethyl ether.

  • Add diethanolamine to the solution, which should result in the formation of a white precipitate.

  • Stir the mixture at room temperature until the starting material is completely consumed (monitored by TLC).

  • Filter the precipitate, wash with diethyl ether, and dry to obtain the diethanolamine adduct.

  • Suspend the diethanolamine adduct in diethyl ether and acidify with aqueous HCl with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization Data

The following tables summarize the expected characterization data for the key intermediate and the final product. The NMR data for the pinacol ester is based on the known data for the closely related (E)-Penten-1-ylboronic acid pinacol ester, with adjustments for the presence of the iodine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester

¹H NMR (CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
~6.75dt1H=CH-B
~5.45d1HI-CH₂-CH₂-CH =
~3.20t2HI-CH ₂-
~2.25q2H=CH-CH ₂-
~1.95p2HI-CH₂-CH ₂-
1.27s12H-C(CH ₃)₂
¹³C NMR (CDCl₃) δ (ppm)Assignment
~148=C H-B
~120I-CH₂-CH₂-C H=
83.2-C (CH₃)₂
~35=CH-C H₂-
~32I-CH₂-C H₂-
24.8-C(C H₃)₂
~6.5I-C H₂-

Table 2: Predicted Mass Spectrometry Data

Compound Ionization Mode Expected m/z Fragment
(E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol esterESI+[M+H]⁺, [M+Na]⁺Molecular Ion Adducts
This compoundESI-[M-H]⁻Deprotonated Molecular Ion
ESI-[M+H₂O-H]⁻Boronate anion

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Start: 4-Pentyn-1-ol B Step 1: Iodination A->B C Intermediate: 5-Iodo-1-pentyne B->C D Step 2: Hydroboration C->D E Intermediate: Pinacol Ester D->E F Step 3: Deprotection E->F G Product: this compound F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (ESI-MS) G->I J Purity Analysis (HPLC, GC) G->J

Caption: Overall experimental workflow.

Logical_Relationship A Identify Target Molecule B Retrosynthetic Analysis A->B C Identify Key Precursor (5-Iodo-1-pentyne) B->C D Select Synthetic Reactions (Iodination, Hydroboration, Deprotection) C->D E Execute Synthesis D->E F Purify Intermediates & Product E->F G Characterize Structure & Purity F->G H Validate Target Molecule G->H

Caption: Logical approach to synthesis and validation.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined procedures utilize established and reliable chemical transformations, and the provided characterization data serves as a benchmark for successful synthesis. This versatile building block holds significant potential for applications in medicinal chemistry and materials science, and this guide is intended to facilitate its accessibility to the research community.

References

The Versatility of Vinylboronic Acids: A Technical Guide to Properties and Reactivity in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, offering a unique combination of stability and reactivity. Their utility in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, has led to a surge in their application. This technical guide provides an in-depth exploration of the core properties and diverse reactivity of vinylboronic acids, with a focus on practical applications for laboratory and industrial settings.

Properties of Vinylboronic Acids

Vinylboronic acids, characterized by a boronic acid functional group attached to a vinyl moiety, exhibit a favorable balance of stability and reactivity. While the free boronic acids can be prone to dehydration to form boroxines, their corresponding esters, particularly pinacol esters, demonstrate enhanced stability towards air and moisture, facilitating their isolation and purification by standard chromatographic methods.

Stability

The stability of vinylboronic acids is a critical consideration for their storage and handling. Protodeboronation, the cleavage of the C-B bond, can occur under certain conditions. Studies have shown that vinylboronic acids are generally more stable than many heteroaromatic boronic acids and exhibit very slow protodeboronation at varying pH levels.[1] For instance, at 70°C, the half-life for protodeboronation of vinylboronic acid at pH 12 is greater than one week.[1] This inherent stability allows for their participation in a wide range of chemical transformations under diverse reaction conditions.

The formation of boronate esters, most commonly with pinacol, significantly enhances stability by protecting the boronic acid moiety from degradation pathways such as oxidation and trimerization into boroxines.[2]

Synthesis of Vinylboronic Acids and Their Esters

A variety of synthetic methodologies have been developed for the preparation of vinylboronic acids and their esters, with hydroboration of alkynes being one of the most common and atom-economical approaches.

Hydroboration of Alkynes

The addition of a boron-hydride bond across a carbon-carbon triple bond is a powerful method for the stereoselective synthesis of vinylboronic esters. Typically, this reaction proceeds via a syn-addition, yielding the (E)-isomer.

Table 1: Selected Conditions for Hydroboration of Terminal Alkynes with Pinacolborane

Catalyst/ReagentAlkyne SubstrateProductYield (%)Reference
Organo rare earth metal complexesTerminal alkynes(E)-1-AlkenylboronsHigh[3]
Mn(I) alkyl PCP pincer complexAryl alkynes(Z)-VinylboronatesHigh[4]
Mn(I) alkyl PCP pincer complexAliphatic alkynes(E)-VinylboronatesHigh[4]
No catalyst (microwave irradiation)Phenylacetylene(E)-2-Phenylethenylboronic acid pinacol ester98[5]
No catalyst (microwave irradiation)1-Heptyne(E)-2-(Hept-1-en-1-yl)boronic acid pinacol ester64[5]

Experimental Protocol: Metal-Free Hydroboration of Phenylacetylene with Pinacolborane under Microwave Irradiation

  • Materials: Phenylacetylene (1.0 mmol, 102 mg), Pinacolborane (1.1 mmol, 141 mg).

  • Procedure: a. In a microwave-safe vial equipped with a magnetic stir bar, combine phenylacetylene and pinacolborane. b. Seal the vial and place it in a microwave reactor. c. Irradiate the mixture at 80°C for 30 minutes. d. After cooling to room temperature, the crude product can be purified by flash chromatography on silica gel.

Reactivity of Vinylboronic Acids

The synthetic utility of vinylboronic acids stems from their participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of vinylboronic acids. It allows for the stereospecific formation of C(sp²)-C(sp²) bonds, providing access to substituted styrenes, dienes, and other conjugated systems.[2][6]

Table 2: Representative Suzuki-Miyaura Couplings of Vinylboronic Esters with Aryl Halides

Vinylboronic EsterAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
(E)-Styrylboronic acid pinacol ester4-IodoacetophenonePd₂(dba)₃ / PPh₃Ag₂ODME63[7]
Vinylboronic acid pinacol ester1-IodonaphthalenePd(OAc)₂ / SPhosCsFIsopropanol95[8]
Vinylboronic acid pinacol ester2-BromopyridinePd(OAc)₂ / SPhosCsFIsopropanol85[8]

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-Styrylboronic Acid Pinacol Ester with 4-Iodoacetophenone

  • Materials: (E)-Styrylboronic acid pinacol ester (0.075 mmol), 4-Iodoacetophenone (0.051 mmol), Silver(I) oxide (Ag₂O, 0.076 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0020 mmol), Triphenylphosphine (PPh₃, 0.033 mmol), 1,2-Dimethoxyethane (DME, 1.0 mL).

  • Procedure: a. In a nitrogen-filled glovebox, combine 4-iodoacetophenone, (E)-styrylboronic acid pinacol ester, Ag₂O, Pd₂(dba)₃, and PPh₃ in a vial. b. Add DME to the vial, seal it, and stir the reaction mixture at 85°C for 24 hours. c. After cooling, the reaction mixture is concentrated and purified by silica gel chromatography to afford the product.[7]

Chan-Lam Coupling

The copper-catalyzed Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. The use of vinylboronic acids in this reaction, often termed N-vinylation or O-vinylation, offers a mild route to enamines, enamides, and enol ethers.[9][10]

Table 3: Examples of Chan-Lam Coupling with Boronic Acids

Boronic AcidAmine/AlcoholCopper SourceBase/AdditiveSolventYield (%)Reference
p-Tolylboronic acid2-AminopyridineCu(OAc)₂DIPEADMSO-[10]
Aryl boronic ester3-Isopropyl-1H-pyrazoleCu(OAc)₂B(OH)₃Acetonitrile-[10]
Boronic ester-Cu(OAc)₂DMAPDCM/MeOH-[10]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • Materials: Arylboronic acid (2.0 equiv), Amine (1.0 equiv), Copper(II) acetate (Cu(OAc)₂, 1.0 equiv), Diisopropylethylamine (DIPEA, 3.0 equiv), Anhydrous Dimethyl sulfoxide (DMSO, 3 mL), 4Å molecular sieves (200 mg).

  • Procedure: a. To a dry two-necked round-bottom flask equipped with a magnetic stirrer, add the amine, arylboronic acid, DIPEA, Cu(OAc)₂, and molecular sieves in DMSO. b. Heat the mixture at 120°C for 24 hours. c. After cooling, add an aqueous solution of ammonium hydroxide and extract the mixture with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by chromatography.[10]

Radical Addition Reactions

Vinylboronic esters are excellent acceptors for radical species. Photoredox catalysis has enabled the development of novel decarboxylative radical additions to vinylboronic esters, providing efficient access to a variety of functionalized alkylboronic esters.

Experimental Protocol: Visible-Light-Mediated Decarboxylative Radical Addition to Vinylboronic Acid Pinacol Ester

  • Materials: NHPI redox-active ester (0.2 mmol), Eosin Y-Na₂ (0.05 equiv), Hantzsch ester (2 equiv), Vinylboronic acid pinacol ester (3 equiv), Dry DMF (2 mL).

  • Procedure: a. In an oven-dried Schlenk tube under an argon atmosphere, combine the NHPI redox-active ester, Eosin Y-Na₂, Hantzsch ester, and vinylboronic acid pinacol ester in dry DMF. b. Degas the reaction mixture by three freeze-pump-thaw cycles. c. Backfill the tube with argon and stir the mixture at room temperature for 24 hours under irradiation with blue LED light. d. After the reaction, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the product is purified by flash chromatography.

Purification of Vinylboronic Acids and Esters

Purification of boronic acids and their esters can sometimes be challenging due to their polarity and potential for decomposition on silica gel. However, several effective methods are available.

  • Recrystallization: For solid vinylboronic acids, recrystallization from an appropriate solvent is a highly effective purification technique.

  • Column Chromatography: Pinacol esters are generally stable enough for purification by silica gel chromatography.[11] Using a solvent system of hexane and ethyl acetate is common.

  • Derivatization: Crude boronic acids can be converted to their corresponding salts by treatment with a base. The salt can then be isolated and subsequently acidified to yield the pure boronic acid.

Spectroscopic Data

Table 4: Representative ¹H and ¹³C NMR Data for Vinylboronic Acid Pinacol Esters in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Pinacol vinylboronate6.13-5.95 (m, 2H), 5.65 (dd, J = 18.4, 1.6 Hz, 1H), 1.27 (s, 12H)134.8, 128.0, 83.2, 24.8[12]
(E)-2-(4-chlorostyryl)boronic acid pinacol ester7.41 (m, 2H), 7.37–7.24 (m, 3H), 6.13 (d, J = 18.4 Hz, 1H), 1.31 (s, 12H)148.14, 136.12, 134.74, 128.92, 128.36, 117.42, 83.59, 24.95[5]
(E)-2-(Hept-1-en-1-yl)boronic acid pinacol ester6.63 (dt, J = 18.0, 6.4 Hz, 1H), 5.41 (d, J = 18.0 Hz, 1H), 2.13 (m, 2H), 1.41 (m, 2H), 1.26–1.29 (m, 16H), 0.88 (m, 3H)154.97, 118.51, 83.10, 35.93, 31.55, 28.04, 24.92, 22.66, 14.14[5]
Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate8.16 (t, J = 1.6 Hz, 1H), 7.95 (dt, J = 7.8, 1.6 Hz, 1H), 7.66 (dt, J = 7.8, 1.6 Hz, 1H), 7.47–7.36 (m, 2H), 6.24 (d, J = 18.4 Hz, 1H), 3.91 (s, 3H), 1.31 (s, 12H)166.99, 148.39, 137.95, 131.30, 130.69, 129.91, 128.80, 128.37, 118.28, 83.61, 52.31, 24.95[5]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and reaction mechanisms.

Synthesis_of_Vinylboronic_Ester Alkyne Terminal Alkyne (R-C≡CH) Hydroboration Hydroboration Alkyne->Hydroboration Pinacolborane Pinacolborane (HBpin) Pinacolborane->Hydroboration Catalyst Catalyst (e.g., Metal Complex or Microwave) Catalyst->Hydroboration facilitates VinylboronicEster (E)-Vinylboronic Acid Pinacol Ester Hydroboration->VinylboronicEster

Caption: Synthesis of (E)-Vinylboronic Ester via Hydroboration.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Vinyl R¹-Pd(II)-R² L_n Transmetalation->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 regenerates Product R¹-R² (Coupled Product) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Vinylboronate Vinylboronate (R²-B(OR)₂) Vinylboronate->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Chan_Lam_Coupling CuII_A Cu(II) Transmetalation Transmetalation CuII_A->Transmetalation CuII_Vinyl R-Cu(II) Transmetalation->CuII_Vinyl Coordination Coordination CuII_Vinyl->Coordination CuII_Complex [R-Cu(II)-NuH] Coordination->CuII_Complex RedElim Reductive Elimination CuII_Complex->RedElim Product R-Nu (Coupled Product) RedElim->Product CuI Cu(I) RedElim->CuI VinylboronicAcid Vinylboronic Acid (R-B(OH)₂) VinylboronicAcid->Transmetalation Nucleophile Nucleophile (Nu-H) Nucleophile->Coordination Oxidant Oxidant (O₂) Oxidant->CuI CuI->CuII_A Oxidation

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.

Experimental_Workflow Start Starting Materials (Alkyne, HBpin, Catalyst) Reaction Reaction Setup (Inert Atmosphere, Solvent) Start->Reaction Heating Heating / Stirring (e.g., 80°C, 24h) Reaction->Heating Workup Aqueous Workup (Extraction) Heating->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Vinylboronic Ester Characterization->FinalProduct

Caption: General Experimental Workflow for Synthesis and Purification.

References

An In-depth Technical Guide on the Structural Analysis and Conformation of (5-Iodopent-1-en-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure and conformational properties of (5-Iodopent-1-en-1-yl)boronic acid, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines established chemical principles, data from analogous compounds, and theoretical considerations to offer a comprehensive overview.

Molecular Structure and Properties

This compound possesses the chemical formula C₅H₁₀BIO₂ and a molecular weight of 239.85 g/mol . The structure features a five-carbon chain with a terminal vinylboronic acid moiety and an iodine atom at the C5 position. The double bond is expected to be in the trans or E configuration, which is the thermodynamically more stable isomer for vinylic boronic acids.

Table 1: Predicted Structural and Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₅H₁₀BIO₂
Molecular Weight 239.85 g/mol
CAS Number 85976-78-9[1]
Stereochemistry Predominantly (E)-isomerGeneral stability of trans-alkenylboronic acids
Physical State Likely a solid at room temperatureGeneral property of boronic acids
Solubility Soluble in organic solvents like THF, ether, and acetoneGeneral property of organoboron compounds

Proposed Synthesis

The most probable synthetic route to this compound is via the hydroboration of 5-iodopent-1-yne. This reaction typically proceeds with anti-Markovnikov selectivity, placing the boron atom at the terminal carbon of the alkyne. The use of a hydroborating agent like catecholborane or pinacolborane followed by hydrolysis would yield the desired boronic acid. The reaction generally results in a syn-addition of the hydrogen and boron across the triple bond, leading to the (E)-alkenylboronic acid.

Experimental Protocol: Proposed Synthesis via Hydroboration

  • Reaction Setup: A solution of 5-iodopent-1-yne (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Hydroboration: A hydroborating agent, such as catecholborane (1.1 eq), is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of water or a dilute aqueous acid.

  • Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (E)-(5-Iodopent-1-en-1-yl)boronic acid.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-iodopent-1-yne 5-Iodopent-1-yne Hydroboration Hydroboration (syn-addition) 5-iodopent-1-yne->Hydroboration Catecholborane Catecholborane Catecholborane->Hydroboration Hydrolysis Hydrolysis Hydroboration->Hydrolysis Product (E)-(5-Iodopent-1-en-1-yl)boronic acid Hydrolysis->Product

Caption: Proposed synthetic pathway via hydroboration.

Structural Analysis: Spectroscopic Predictions

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ 5.5-7.0 (m, 2H, -CH=CH-B), δ 3.2 (t, 2H, -CH₂-I), δ 2.1-2.4 (m, 2H, -CH₂-CH=), δ 1.8-2.0 (m, 2H, -CH₂-CH₂-CH₂-), δ 4.5-6.0 (br s, 2H, -B(OH)₂)Based on typical shifts for vinylboronic acids and alkyl iodides.
¹³C NMR δ 140-150 (-CH=C H-B), δ 125-135 (-C H=CH-B), δ 30-35 (-CH₂-I), δ 30-40 (alkyl chain carbons)Based on known data for similar alkenylboronic acids.
IR Spectroscopy ~3300 cm⁻¹ (O-H stretch, broad), ~1620 cm⁻¹ (C=C stretch), ~1350 cm⁻¹ (B-O stretch), ~700 cm⁻¹ (C-I stretch)Characteristic vibrational frequencies for the functional groups present.

Conformational Analysis

The conformation of this compound is determined by the rotation around its single bonds. The most significant conformational flexibility arises from the pentenyl chain.

  • C-B Bond Rotation: The boronic acid group, -B(OH)₂, is expected to have a preferred orientation relative to the double bond. Computational studies on similar vinylboronic acids suggest that the conformation where the B(OH)₂ group is coplanar with the C=C bond is energetically favored to maximize π-orbital overlap.

  • Alkyl Chain Conformation: The five-carbon chain will adopt a low-energy staggered conformation to minimize steric strain. The presence of the bulky iodine atom at the terminal position will influence the rotational preferences of the adjacent C-C bonds.

  • Overall Conformation: The lowest energy conformation is likely to be an extended chain to minimize steric interactions between the vinylboronic acid headgroup and the terminal iodine atom.

Diagram 2: Key Rotatable Bonds and Conformational Factors

G cluster_molecule Molecular Structure cluster_factors Conformational Influences cluster_bonds Key Rotatable Bonds Molecule This compound Steric_Hindrance Steric Hindrance Molecule->Steric_Hindrance Electronic_Effects Electronic Effects (π-conjugation) Molecule->Electronic_Effects Torsional_Strain Torsional Strain Molecule->Torsional_Strain C4_C5 C(4)-C(5) Bond Steric_Hindrance->C4_C5 C1_C2 C(1)-C(2) Bond Electronic_Effects->C1_C2 C2_C3 C(2)-C(3) Bond Torsional_Strain->C2_C3 C3_C4 C(3)-C(4) Bond Torsional_Strain->C3_C4

Caption: Factors influencing the molecule's conformation.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust theoretical framework for its structural and conformational properties. The proposed synthesis via hydroboration of 5-iodopent-1-yne offers a reliable method for its preparation. The predicted spectroscopic data serves as a useful reference for the characterization of this compound. The conformational analysis highlights the key factors governing its three-dimensional structure, which is crucial for understanding its reactivity and potential applications in drug design and organic synthesis. Further experimental and computational studies are warranted to validate and expand upon the insights presented in this guide.

References

Preparation of Functionalized Alkenylboronic Acids from Alkynes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Alkenylboronic acids and their corresponding esters are indispensable reagents in modern organic chemistry, primarily serving as key partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of these compounds from readily available alkynes represents one of the most direct and atom-economical approaches. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing functionalized alkenylboronic acids from alkynes, with a focus on hydroboration and diboration reactions. It includes detailed experimental protocols, tabulated data for comparative analysis of different catalytic systems, and visualizations of reaction pathways to support researchers, chemists, and professionals in drug development.

Core Synthetic Strategies

The conversion of alkynes to alkenylboronic acids is predominantly achieved through the addition of a boron-containing species across the carbon-carbon triple bond. The primary strategies—hydroboration and diboration—offer distinct pathways to stereochemically defined products. The choice of method, catalyst, and boron reagent dictates the regioselectivity (boron addition to the terminal vs. internal carbon) and stereoselectivity (formation of E or Z isomers) of the final product.

Alkyne_to_Alkenylboronate cluster_hydro Hydroboration cluster_dibor Diboration Alkyne Alkyne (Terminal or Internal) Hydroboration_syn syn-Hydroboration (+ H-Bpin) Alkyne->Hydroboration_syn Hydroboration_anti trans-Hydroboration (+ H-Bpin) Alkyne->Hydroboration_anti Diboration syn-Diboration (+ B2pin2) Alkyne->Diboration Alkenylboronate_E (E)-Alkenylboronate Alkenylboronate_Z (Z)-Alkenylboronate Diborylalkene 1,2-Diborylalkene Diborylalkene->Alkenylboronate_E Selective Protonolysis Hydroboration_syn->Alkenylboronate_E Classic Method Hydroboration_anti->Alkenylboronate_Z Rh/Ir Catalysis Diboration->Diborylalkene

Figure 1. Primary synthetic routes from alkynes to alkenylboronates.

Hydroboration of Alkynes

Hydroboration is the most established method for synthesizing alkenylboronates from alkynes. It involves the addition of a hydroborane reagent (e.g., pinacolborane, HBpin; catecholborane, HBcat) across the triple bond.[1] This reaction can be performed without a catalyst but is often accelerated and controlled by transition metal complexes.[2]

2.1. Regio- and Stereoselectivity

  • Stereoselectivity: The classical hydroboration mechanism proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne π-system.[3] This typically results in the formation of the (E)-alkenylboronate. However, specific catalytic systems, particularly those using rhodium or iridium, can achieve trans-hydroboration to yield the (Z)-isomer.[4]

  • Regioselectivity: For terminal alkynes, the addition can be either "anti-Markovnikov", placing the boron atom on the terminal carbon, or "Markovnikov", placing it on the internal carbon. Sterically bulky boranes (e.g., 9-BBN, disiamylborane) or specific catalysts are often used to enforce high anti-Markovnikov selectivity.[3][5] For unsymmetrical internal alkynes, the regioselectivity is influenced by the electronic and steric properties of the substituents, as well as the catalyst system employed.[6][7]

2.2. Data Summary: Catalytic Hydroboration of Alkynes

The choice of catalyst dramatically influences the outcome of the reaction, allowing for tunable selectivity.

Alkyne SubstrateBoron ReagentCatalyst SystemProduct SelectivityYield (%)Reference
PhenylacetyleneHBpin20 mol% 9-BBN(E)-alkenylboronate, >98% β-selectivity76[8]
PhenylacetyleneHBpin(NHC)CuCl / NaOtBu(Z)-alkenylboronate, >98% β-selectivity91[9]
1-Phenyl-1-propyneHBpinFeH(CO)(NO)(PPh₃)₂(E)-alkenylboronate, 92:8 regioisomeric ratio95[6]
1-OctyneHBpinCo(pincer-NHC) Complex(E)-alkenylboronate, 99:1 α:β selectivity94[7]
4-OctyneHBpin[Cp*Ru(MeCN)₃]PF₆(Z)-alkenylboronate (trans-hydroboration)98[10]
1-Phenyl-1-propyneHBcatRhCl(PPh₃)₃(E)-alkenylboronate, high β-selectivity>90[2][11]

2.3. Experimental Protocol: 9-BBN-Catalyzed Hydroboration of Phenylacetylene [8]

This protocol describes the synthesis of (E)-2-phenylethenylboronic acid pinacol ester.

  • Setup: An oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar is fitted with a reflux condenser and sealed. The apparatus is purged with argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of argon, the following reagents are added sequentially via syringe:

    • Phenylacetylene (0.50 g, 4.9 mmol, 1.0 equiv)

    • Pinacolborane (0.75 g, 5.9 mmol, 1.2 equiv)

    • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF, 1.96 mL, 0.98 mmol, 20 mol%)

    • Anhydrous THF to achieve a final concentration of ~0.2 M.

  • Reaction: The reaction mixture is heated to 65 °C in a preheated oil bath. The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the alkyne starting material.

  • Workup: Once the reaction is complete (typically 2-4 hours), it is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure (E)-alkenylboronate as a colorless oil or white solid.

Diboration of Alkynes

Diboration involves the addition of a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), across the triple bond to yield a 1,2-diborylalkene.[12][13] This reaction almost exclusively requires a transition metal catalyst and typically proceeds with syn-stereoselectivity. The resulting vicinal diboronates are highly versatile intermediates that can undergo selective sequential functionalization.

3.1. Catalytic Systems

A wide range of transition metals, including platinum, palladium, copper, and iron, have been shown to catalyze the diboration of alkynes.[13] Copper catalysts, in particular, have gained prominence due to their high efficiency and relatively low cost.[14]

3.2. Data Summary: Catalytic Diboration of Alkynes

Alkyne SubstrateDiboron ReagentCatalyst SystemProductYield (%)Reference
1-OctyneB₂pin₂Pt(PPh₃)₄(Z)-1,2-bis(boryl)-1-octene89[13]
DiphenylacetyleneB₂pin₂Pd(dba)₂ / Ligand(Z)-1,2-bis(boryl)-1,2-diphenylethene90[13]
PhenylacetyleneB₂pin₂CuCl / Xantphos / KOtBu(Z)-1,2-bis(boryl)-1-phenylethene87[9]
1-Phenyl-1-propyneB₂pin₂FeBr₂ / LiOMe(Z)-1,2-bis(boryl)-1-phenyl-1-propene85[6]

3.3. Experimental Protocol: Copper-Catalyzed Diboration of Phenylacetylene

This protocol is a representative procedure for the synthesis of a 1,2-diborylalkene.

  • Setup: In an argon-filled glovebox, a screw-capped vial is charged with CuCl (2.5 mg, 0.025 mmol, 5 mol%), Xantphos ligand (14.5 mg, 0.025 mmol, 5 mol%), and potassium tert-butoxide (KOtBu) (62 mg, 0.55 mmol, 1.1 equiv).

  • Reagent Addition: Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 10 minutes. Bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.50 mmol, 1.0 equiv) and phenylacetylene (51 mg, 0.50 mmol, 1.0 equiv) are then added.

  • Reaction: The vial is sealed and stirred at room temperature for 12-16 hours.

  • Workup: The reaction mixture is removed from the glovebox, diluted with diethyl ether, and filtered through a short pad of silica gel, eluting with additional diethyl ether.

  • Purification: The filtrate is concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the desired (Z)-1,2-bis(boryl)-1-phenylethene.

Mechanistic Pathways and Experimental Workflow

Understanding the underlying mechanisms and experimental steps is crucial for optimizing reactions and troubleshooting issues.

Catalytic_Hydroboration_Cycle Catalyst [M]-L (Active Catalyst) Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition + H-Bpin Intermediate1 [L-M(H)(Bpin)] Oxidative_Addition->Intermediate1 Alkyne_Coordination Alkyne Coordination Intermediate2 Alkyne Complex Alkyne_Coordination->Intermediate2 Migratory_Insertion Migratory Insertion Intermediate3 [L-M(Alkenyl)(Bpin)] Migratory_Insertion->Intermediate3 Reductive_Elimination Reductive Elimination Reductive_Elimination->Catalyst Intermediate1->Alkyne_Coordination + Alkyne Intermediate2->Migratory_Insertion H migration Intermediate3->Reductive_Elimination - Product

Figure 2. Generalized catalytic cycle for transition metal-catalyzed hydroboration.[11]

The typical workflow for these syntheses involves careful execution under inert conditions to prevent the degradation of catalysts and reagents.

Experimental_Workflow start Start setup Inert Atmosphere Setup (Glovebox or Schlenk Line) start->setup reagents Addition of Solvent, Catalyst, Alkyne, & Boron Reagent setup->reagents reaction Reaction at Defined Temperature & Time reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (e.g., add water/buffer) monitoring->quench Complete workup Aqueous Workup (Extraction & Washing) quench->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end Pure Product analyze->end

References

Understanding the Electronic Properties of Vinylboronic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of vinylboronic acid derivatives, a class of compounds with significant and expanding applications in organic synthesis, materials science, and medicinal chemistry. Their unique electronic nature, stemming from the interplay between the vinyl group and the boronic acid moiety, governs their reactivity, stability, and biological activity. This document delves into the synthesis of these derivatives, methods for characterizing their electronic properties, and the impact of these properties on their chemical behavior.

Introduction to Vinylboronic Acids

Vinylboronic acids and their esters are organoboron compounds characterized by a carbon-carbon double bond directly attached to a boronic acid [-B(OH)₂] or a boronate ester group [-B(OR)₂]. The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is a key determinant of their chemical reactivity, allowing them to participate in a wide array of chemical transformations.

The electronic properties of vinylboronic acid derivatives can be finely tuned by introducing various substituents on the vinyl group. These substituents can either donate or withdraw electron density, thereby modulating the Lewis acidity of the boron center and the nucleophilicity of the double bond. This tunability is crucial for their application in areas such as Suzuki-Miyaura cross-coupling reactions, where they serve as versatile building blocks for the formation of new carbon-carbon bonds.[2] Furthermore, their unique reactivity has been harnessed in bioorthogonal chemistry, such as the Carboni-Lindsey reaction, for the labeling of biomolecules.[3] In the pharmaceutical realm, the boronic acid functional group is a key pharmacophore in several approved drugs, and understanding the electronic properties of vinylboronic acid derivatives is critical for the design of new therapeutic agents.[4]

Synthesis of Electronically Diverse Vinylboronic Acid Derivatives

The synthesis of vinylboronic acids with a range of electronic properties is essential for studying their structure-activity relationships. Various synthetic methodologies have been developed to introduce both electron-donating and electron-withdrawing groups onto the vinyl scaffold.

A common strategy involves the hydroboration of alkynes, which can be catalyzed by various transition metals to afford vinylboronate esters with high regio- and stereoselectivity.[5] Alternatively, the boron-Wittig reaction provides a pathway to vinyl boronates from aldehydes.[6] For the synthesis of derivatives with specific electronic characteristics, substituted starting materials are employed. For instance, alkynes bearing electron-donating groups (e.g., alkoxy) or electron-withdrawing groups (e.g., halides, esters) can be used to generate the corresponding substituted vinylboronic acid derivatives.[7][8]

Below is a generalized synthetic workflow for preparing a substituted vinylboronic acid pinacol ester via hydroboration of a terminal alkyne.

Synthesis_Workflow Start Substituted Terminal Alkyne Reaction Hydroboration Start->Reaction 1. Reagents Pinacolborane (HBpin) Catalyst (e.g., Pd, Rh, Ir complex) Solvent (e.g., THF, Dioxane) Reagents->Reaction 2. Workup Reaction Work-up (e.g., Solvent Removal, Extraction) Reaction->Workup 3. Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Product Substituted Vinylboronic Acid Pinacol Ester Purification->Product 5.

Figure 1: General workflow for the synthesis of substituted vinylboronic acid pinacol esters.

Quantitative Analysis of Electronic Properties

The electronic influence of substituents on the reactivity of vinylboronic acid derivatives can be quantified using several parameters, including pKa values and reaction kinetics.

Acidity (pKa) of Vinylboronic Acids

The pKa of a boronic acid is a measure of its Lewis acidity in aqueous solution. It reflects the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species.[9] The pKa is highly sensitive to the electronic nature of the substituents on the vinyl group. Electron-withdrawing groups stabilize the anionic boronate form, thus lowering the pKa and increasing the acidity. Conversely, electron-donating groups destabilize the boronate, leading to a higher pKa and decreased acidity.

Table 1: Calculated pKa Values for Representative Substituted Vinylboronic Acids

Substituent (R) on β-carbonpKa (Calculated)*Electronic Effect
-H~9.0Neutral
-OCH₃~9.5Electron-Donating
-Cl~8.2Electron-Withdrawing
-CN~7.5Strongly Electron-Withdrawing

*Note: These are estimated values based on computational studies of related boronic acids and are intended for comparative purposes.[1] Actual experimental values may vary.

Hammett and Taft Parameters

The Hammett equation is a widely used tool in physical organic chemistry to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[10] While originally developed for aromatic systems, the underlying principles of linear free-energy relationships can be extended to other systems, including vinyl derivatives, often through the use of Taft parameters (σ* for polar effects and Es for steric effects).[11] These parameters provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.

A positive Hammett or Taft constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Although a comprehensive set of Hammett or Taft constants specifically derived for substituents on vinylboronic acids is not available, established values for common substituents can be used to qualitatively predict electronic effects.

Table 2: Representative Hammett (σp) and Taft (σ) Constants for Common Substituents*

SubstituentHammett σpTaft σ*
-OCH₃-0.27+1.45
-CH₃-0.170.00
-H0.00+0.49
-Cl+0.23+2.94
-Br+0.23+2.84
-CN+0.66+3.5
-NO₂+0.78+3.9

Note: These values are for substituents on aromatic or aliphatic systems and are provided for illustrative purposes to indicate the general electronic effect of these groups.

Reaction Kinetics

The electronic properties of vinylboronic acid derivatives directly influence their reaction rates. This is exemplified in the Carboni-Lindsey reaction, an inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkene. In this reaction, electron-donating substituents on the vinylboronic acid increase the energy of the highest occupied molecular orbital (HOMO) of the alkene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine and thus a faster reaction rate.[3]

Table 3: Second-Order Rate Constants (k₂) for the Carboni-Lindsey Reaction of Various Vinylboronic Acid Derivatives with 3,6-di(pyridin-2-yl)-s-tetrazine

Vinylboronic Acid DerivativeSubstituent(s)k₂ (M⁻¹s⁻¹) in 5% MeOH in PBS
Vinylboronic acid-H3.0[3]
(E)-Prop-1-en-1-ylboronic acid-CH₃ (E)~1.0[3]
(Z)-Prop-1-en-1-ylboronic acid-CH₃ (Z)~2.7[3]
(E)-Styrylboronic acid-C₆H₅ (E)16[3]
(E)-(4-Methoxystyryl)boronic acid-C₆H₄-p-OCH₃ (E)27[3]

The data in Table 3 clearly demonstrates that electron-donating substituents, such as a phenyl group and particularly a methoxy-substituted phenyl group, significantly accelerate the reaction.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of the electronic properties of vinylboronic acid derivatives.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of a vinylboronic acid in an aqueous solution.

Materials:

  • Vinylboronic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Procedure:

  • Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Prepare the sample solution: Accurately weigh approximately 0.1 mmol of the vinylboronic acid and dissolve it in 20 mL of a 0.15 M KCl solution in a beaker. The KCl is used to maintain a constant ionic strength.

  • Initial pH adjustment: Add a small amount of 0.1 M HCl to the sample solution to lower the pH to around 2.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin the titration by adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.05-0.1 mL).

  • Data collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.

  • Data analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve. Alternatively, a Gran plot or the first derivative of the titration curve can be used to accurately determine the equivalence point.

pKa_Determination_Workflow A Calibrate pH Meter B Prepare Vinylboronic Acid Solution in 0.15 M KCl A->B C Adjust pH to ~2 with 0.1 M HCl B->C D Titrate with 0.1 M NaOH, Recording pH and Volume C->D E Plot pH vs. Volume of NaOH D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of vinylboronic acid derivatives and for probing their electronic environment.

Materials:

  • Vinylboronic acid derivative sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

General Procedure for Sample Preparation:

  • Dissolve 5-10 mg of the vinylboronic acid derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

¹H NMR Spectroscopy:

  • Purpose: To determine the number, connectivity, and chemical environment of protons.

  • Typical Chemical Shifts:

    • Vinyl protons: δ 5.5-7.5 ppm. The coupling constants (J-values) between vinyl protons can be used to determine the stereochemistry (cis or trans) of the double bond.

    • Protons of substituents on the vinyl group will appear in their characteristic regions.

    • The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes not being observed.

¹³C NMR Spectroscopy:

  • Purpose: To identify the carbon skeleton.

  • Typical Chemical Shifts:

    • Vinyl carbons: δ 120-150 ppm. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy:

  • Purpose: To directly observe the boron nucleus and determine its coordination state.

  • Typical Chemical Shifts (referenced to BF₃·OEt₂):

    • Trigonal planar boronic acids/esters (sp² hybridized): δ 25-35 ppm.

    • Tetrahedral boronate species (sp³ hybridized): δ 5-15 ppm.

  • Application: ¹¹B NMR is particularly useful for studying the equilibrium between the boronic acid and boronate forms as a function of pH or in the presence of diols.

Reaction Mechanisms and Logical Relationships

Understanding the mechanisms of reactions involving vinylboronic acid derivatives is key to optimizing reaction conditions and predicting product outcomes.

Carboni-Lindsey Reaction Mechanism

The Carboni-Lindsey reaction is a [4+2] cycloaddition between an electron-rich dienophile (the vinylboronic acid) and an electron-poor diene (the tetrazine). The reaction proceeds through a concerted or stepwise mechanism, followed by the elimination of dinitrogen and boric acid to yield a dihydropyridazine, which can then oxidize to a pyridazine.[3]

Carboni_Lindsey_Mechanism cluster_0 Inverse-Electron-Demand Diels-Alder cluster_1 Rearrangement and Elimination Reactants Vinylboronic Acid + Tetrazine TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Cycloadduct Bicyclic Intermediate TransitionState->Cycloadduct Elimination1 Retro-Diels-Alder (Elimination of N₂) Cycloadduct->Elimination1 Elimination2 Protodeborylation (Elimination of B(OH)₃) Elimination1->Elimination2 Product Dihydropyridazine Elimination2->Product

Figure 3: Simplified mechanism of the Carboni-Lindsey reaction.

Conclusion

The electronic properties of vinylboronic acid derivatives are fundamental to their diverse applications in modern chemistry and drug discovery. The ability to modulate these properties through synthetic design allows for the fine-tuning of their reactivity, stability, and biological interactions. This guide has provided an overview of the key electronic characteristics of these compounds, methods for their quantification, and detailed experimental protocols for their characterization. As research in this area continues to expand, a deeper understanding of the electronic landscape of vinylboronic acid derivatives will undoubtedly lead to the development of novel reagents, materials, and therapeutic agents.

References

Methodological & Application

Use of (5-Iodopent-1-en-1-yl)boronic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodopent-1-en-1-yl)boronic acid is a bifunctional synthetic building block possessing both a vinylboronic acid moiety and a terminal iodo group. This unique combination of reactive sites allows for versatile applications in organic synthesis, particularly in the construction of complex molecular architectures. The vinylboronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl halides. Simultaneously, the iodo group can be involved in various transformations, including nucleophilic substitution and further cross-coupling reactions. A particularly attractive application of this building block is its potential for intramolecular cyclization to form five-membered ring systems, which are common motifs in biologically active molecules.

These application notes provide an overview of the potential uses of this compound as a synthetic intermediate and offer detailed protocols for its application in both intermolecular and intramolecular cross-coupling reactions.

Key Applications

  • Intermolecular Suzuki-Miyaura Cross-Coupling: The vinylboronic acid functionality can be readily coupled with various organic halides to introduce a pentenyl iodide chain into a target molecule. This is valuable for the synthesis of complex natural products and pharmaceutical intermediates.

  • Intramolecular Suzuki-Miyaura Cyclization: The presence of both a boronic acid and an alkyl iodide within the same molecule allows for palladium-catalyzed intramolecular cyclization, providing a direct route to cyclopentylidene-containing structures. These motifs are present in various natural products and bioactive compounds.

  • Sequential Cross-Coupling Reactions: The two reactive ends of the molecule can be addressed sequentially. For instance, the boronic acid can be coupled first, followed by a subsequent reaction at the iodide center, or vice-versa. This allows for the controlled and stepwise assembly of complex molecules.

Data Presentation

Table 1: Intermolecular Suzuki-Miyaura Coupling of this compound with Aryl Halides (Hypothetical Data Based on Similar Reactions)

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001285
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O90892
32-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃Toluene1101678

Table 2: Intramolecular Suzuki-Miyaura Cyclization of this compound (Hypothetical Data Based on Analogous Reactions)

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Pd(PPh₃)₄ (5)K₂CO₃THF/H₂O8024Cyclopentylidene-boronic acid derivative65
2Pd(dppf)Cl₂ (5)CsFDioxane10018Cyclopentylidene-boronic acid derivative72
3Pd₂(dba)₃ (2.5) / XPhos (5)K₃PO₄Toluene10012Cyclopentylidene-boronic acid derivative81

Experimental Protocols

Protocol 1: Intermolecular Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (3 mol%).

  • Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Intramolecular Suzuki-Miyaura Cyclization

This protocol outlines a general procedure for the intramolecular cyclization of this compound to form a cyclopentylidene-containing product. To favor the intramolecular reaction, the substrate is typically added slowly to the reaction mixture (high dilution conditions).

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃ and a ligand like XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2.5 mol% Pd₂(dba)₃), the ligand (5 mol% XPhos), and the base (3.0 equiv.).

  • Add a portion of the anhydrous, degassed solvent.

  • In a separate flask, dissolve this compound (1.0 equiv.) in the remaining portion of the anhydrous, degassed solvent.

  • Heat the flask containing the catalyst and base to the desired temperature (e.g., 100 °C).

  • Using a syringe pump, add the solution of this compound to the reaction mixture over a prolonged period (e.g., 12 hours).

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclized product.

Visualizations

Intermolecular_Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Catalyst Pd Catalyst BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Coupled Product (Ar-CH=CH-(CH2)3-I) Catalyst->Product Suzuki-Miyaura Coupling Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst Intramolecular_Suzuki_Cyclization cluster_reactant Reactant cluster_process Process cluster_conditions Conditions StartingMaterial This compound Reaction Intramolecular Suzuki-Miyaura Coupling StartingMaterial->Reaction Product Cyclized Product (Cyclopentylidene-boronic acid derivative) Reaction->Product Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction HighDilution High Dilution HighDilution->Reaction

Application Notes and Protocols: (5-Iodopent-1-en-1-yl)boronic acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodopent-1-en-1-yl)boronic acid is a bifunctional reagent that holds significant potential in the field of organic synthesis, particularly for the construction of complex molecular architectures. Its structure incorporates a vinylboronic acid moiety, a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an iodoalkyl chain, which can be utilized in a variety of subsequent chemical transformations. This unique combination allows for a modular and convergent approach to the synthesis of diverse molecular scaffolds, making it a valuable building block for the synthesis of natural products, pharmaceutical agents, and other functional organic molecules.

The vinylboronic acid functionality enables the stereospecific formation of carbon-carbon bonds with a wide range of sp2-hybridized partners, including aryl, heteroaryl, and vinyl halides or triflates. The presence of the terminal iodide provides a reactive handle for further functionalization through reactions such as nucleophilic substitution, cross-coupling, or cyclization, enabling the rapid elaboration of the coupled product into more complex structures.

These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of a hypothetical complex molecule with potential biological relevance. Detailed experimental protocols and representative data are presented to guide researchers in the effective use of this versatile reagent.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

For the purpose of illustrating the utility of this compound, we present a hypothetical synthesis of a novel kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core coupled to a substituted aryl or heteroaryl moiety. In this example, we will target the synthesis of a molecule where a substituted pyrimidine core is coupled to the pentenyl chain of this compound. The resulting intermediate can then undergo further intramolecular cyclization to form a more complex, rigidified structure, a common strategy in drug design to enhance binding affinity and selectivity.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling reagent1 2-chloro-4,6-dimethylpyrimidine product 2-((E)-5-iodopent-1-en-1-yl)-4,6-dimethylpyrimidine reagent1->product Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C reagent2 This compound reagent2->product G reagents 1. Add Reactants & Base (Pyrimidine, Boronic Acid, K2CO3) degas 2. Evacuate & Backfill with Argon reagents->degas solvents 3. Add Solvents (Dioxane/H2O) degas->solvents catalyst 4. Add Pd(PPh3)4 Catalyst solvents->catalyst reaction 5. Heat to 80 °C for 12h catalyst->reaction workup 6. Workup (EtOAc extraction, washes) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->MEK

Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing Suzuki-Miyaura cross-coupling reactions on DNA-tagged substrates. This powerful carbon-carbon bond-forming reaction is essential for the synthesis of DNA-Encoded Libraries (DELs), a key technology in modern drug discovery. The protocols outlined below are designed to be compatible with the delicate nature of DNA, ensuring high fidelity of the encoded information while achieving efficient chemical transformations.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. Its application in the context of DNA-Encoded Libraries (DELs) has been a significant advancement, allowing for the creation of vast and diverse libraries of small molecules for screening against biological targets.[1][2] The key challenge in this field is to develop robust reaction conditions that are efficient for a wide range of substrates while being mild enough to prevent DNA degradation.[3] This document outlines established protocols that have demonstrated broad substrate scope and good to excellent yields in DNA-compatible Suzuki-Miyaura reactions.[3][4]

Core Concepts and Workflow

The general workflow for a DNA-compatible Suzuki-Miyaura coupling involves the reaction of a DNA-conjugated aryl halide (typically an iodide or bromide) with a functionalized boronic acid in the presence of a palladium catalyst, a ligand, and a base in an aqueous solvent system. The success of the reaction is highly dependent on the careful selection of these components to ensure both high coupling efficiency and the preservation of the DNA tag's integrity.

DNA_Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification DNA_Aryl_Halide DNA-conjugated Aryl Halide Reaction_Vessel Reaction Setup (Aqueous Buffer) DNA_Aryl_Halide->Reaction_Vessel Boronic_Acid Functionalized Boronic Acid Boronic_Acid->Reaction_Vessel Reagents Catalyst, Ligand, Base, Solvents Reagents->Reaction_Vessel Purification Purification (e.g., Ethanol Precipitation) Reaction_Vessel->Purification Incubation Analysis Analysis (LC-MS, qPCR) Purification->Analysis

General workflow for a DNA-compatible Suzuki-Miyaura coupling experiment.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from successful DNA-compatible Suzuki-Miyaura coupling reactions, providing a comparative overview of different catalytic systems and their performance with various functionalized boronic acids.

Table 1: Na₂PdCl₄/sSPhos Mediated Suzuki-Miyaura Coupling of DNA-Conjugated Aryl Iodide [3][4]

EntryBoronic AcidProductConversion (%)
1Phenylboronic acid3a95
24-Fluorophenylboronic acid3b92
34-Chlorophenylboronic acid3c85
44-Bromophenylboronic acid3d81
54-(Trifluoromethyl)phenylboronic acid3e75
64-Formylphenylboronic acid3f68
74-Acetylphenylboronic acid3g72
84-Methoxyphenylboronic acid3h93
93-Methoxyphenylboronic acid3i91
102-Methoxyphenylboronic acid3j88
11Thiophene-2-boronic acid5a85
12Furan-2-boronic acid5b89
13Pyridin-3-ylboronic acid5c78
14Pyrimidin-5-ylboronic acid5d63

Reaction Conditions: 1 equiv of DNA-conjugated aryl iodide (1 mM in H₂O), 200 equiv of aryl boronic acid (200 mM in ACN/H₂O, 1:1), 20 equiv Na₂PdCl₄, 40 equiv sSPhos (10 mM in DMA), K₂CO₃, H₂O:ACN (4:1), 37°C for 28 h.[3][4]

Table 2: Pd(OAc)₂/TPPTS Mediated Suzuki-Miyaura Coupling at Elevated Temperature [3]

EntryAryl HalideBoronic AcidTemperature (°C)Yield (%)
1DNA-Aryl Iodide(Het)aryl boronic acids70Good to Excellent
2DNA-Aryl BromidePotassium Boc-protected aminomethyltrifluoroborate95Not specified

Note: Specific yield data for this protocol was not detailed in the provided search results, but the source indicates successful couplings.

Table 3: Micellar-Promoted Suzuki-Miyaura Coupling [5][6]

EntryBoronic AcidConversion (%)
15-Pyrimidinyl boronic acid100
2Pyridyl boronic acid100
3Wide range of drug-like substrates>98 (average)

Reaction Conditions: Pd(dtbpf)Cl₂ (2 eq.), boronate (3125 eq.), K₃PO₄ (4688 eq.), 2% TPGS-750-M, 15% THF, 50 °C.[5] This method is highlighted for its exceptional efficiency and minimal DNA degradation.[6]

Experimental Protocols

Protocol 1: Na₂PdCl₄/sSPhos Mediated Suzuki-Miyaura Coupling at 37°C

This protocol is advantageous due to its mild reaction temperature, which is highly compatible with DNA stability.[2][3][4]

Materials:

  • DNA-conjugated aryl iodide (1 mM in sterile water)

  • Functionalized aryl or heteroaryl boronic acid (200 mM in a 1:1 mixture of Acetonitrile (ACN) and water)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Sulfonated SPhos (sSPhos) (10 mM in Dimethylacetamide (DMA))

  • Potassium carbonate (K₂CO₃)

  • Nuclease-free water

  • Acetonitrile (ACN)

Procedure:

  • To a sterile microcentrifuge tube, add the DNA-conjugated aryl iodide to a final concentration of 1 µM in a total reaction volume of 100 µL.

  • Add K₂CO₃ to the reaction mixture.

  • In a separate tube, prepare the catalyst mixture by combining Na₂PdCl₄ (20 equivalents) and sSPhos (40 equivalents).

  • Add the catalyst mixture to the reaction tube.

  • Add the functionalized boronic acid (200 equivalents) to the reaction mixture.

  • Adjust the final solvent composition to be a 4:1 ratio of water to acetonitrile.

  • Incubate the reaction mixture at 37°C for 28 hours.

  • After incubation, the reaction can be purified using standard methods for DNA, such as ethanol precipitation, to remove excess reagents and catalyst.

  • Analyze the product using LC-MS to confirm the successful coupling and qPCR to assess DNA integrity and quantity.[7]

Protocol 2: Room Temperature Suzuki-Miyaura Coupling with Aryl Fluorosulfonates

This protocol utilizes aryl fluorosulfonates as electrophiles, enabling the reaction to proceed at room temperature.[8][9]

Materials:

  • DNA-conjugated Aryl Fluorosulfonate (HP-ArOFs-1) (1 mM in borate buffer)

  • Functionalized boronic acid (400 mM in DMA)

  • Palladium(II) acetate (Pd(OAc)₂) (20 mM in DMA)

  • Triethylamine (Et₃N) (5 M in DMA)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine 1 equivalent of the DNA-conjugated aryl fluorosulfonate.

  • Add 400 equivalents of the respective boronic acid.

  • Add 20 equivalents of Pd(OAc)₂.

  • Add 1000 equivalents of Et₃N.

  • Add nuclease-free water to the desired final volume.

  • Incubate the reaction at room temperature.

  • Monitor the reaction progress and determine the conversion of the starting material by LC-MS.[8]

Signaling Pathway and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental concept for understanding the mechanism of this transformation.

Suzuki_Cycle Pd0 Pd(0)L₂ Ox_Ad R¹-Pd(II)-X L₂ Pd0->Ox_Ad Oxidative Addition Transmetal R¹-Pd(II)-R² L₂ Ox_Ad->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Red_Elim R¹-R² Transmetal->Red_Elim Aryl_Halide R¹-X (DNA-Aryl Halide) Aryl_Halide->Ox_Ad Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols and data presented here demonstrate that the Suzuki-Miyaura cross-coupling is a robust and versatile reaction for the chemical modification of DNA.[3] By carefully selecting the catalyst, ligands, base, and reaction conditions, a wide range of functionalized boronic acids can be efficiently coupled to DNA-conjugated aryl halides.[4] These methods have a strong potential for the construction of diverse and complex DNA-Encoded Libraries, which are invaluable tools in the field of drug discovery.[2] The continued development of milder and more efficient DNA-compatible reactions will further expand the chemical space accessible for DEL synthesis.[6]

References

Bioorthogonal Labeling in Living Cells Using Vinylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of vinylboronic acids (VBAs) in bioorthogonal labeling applications within living cells. This technology offers a powerful tool for the selective modification and visualization of biomolecules in their native environment, with significant implications for basic research and drug development.

Application Notes

Vinylboronic acids have emerged as valuable reactants in bioorthogonal chemistry, primarily through their participation in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][2][3] This reaction is characterized by its high selectivity and rapid kinetics, making it suitable for labeling biomolecules in the complex milieu of a living cell without interfering with native biological processes.[4][5]

Key Advantages of Vinylboronic Acids:

  • Biocompatibility: VBAs are generally well-tolerated by living cells and have been shown to be stable in cell lysate.[1][6]

  • Favorable Kinetics: The reaction of VBAs with specific tetrazines, particularly 3,6-dipyridyl-s-tetrazine, exhibits second-order rate constants suitable for biological labeling applications.[1][3]

  • Hydrophilicity and Small Size: These properties of VBAs make them attractive for modifying biomolecules, as they are less likely to perturb the natural function of the target.[6]

  • Coordination-Assisted Reactivity: The reaction rates of VBAs can be significantly enhanced when reacted with tetrazines containing Lewis-basic substituents (e.g., pyridyl or o-hydroxyphenyl groups).[4][7] This feature allows for highly selective and rapid labeling.[4] This unique reactivity can also be exploited for orthogonal labeling of multiple biomolecules simultaneously.[7]

Applications in Drug Development and Research:

  • Target Identification and Validation: By attaching a VBA moiety to a drug candidate, researchers can visualize its interaction with specific cellular targets.

  • Pharmacokinetic and Pharmacodynamic Studies: Fluorescently labeling a VBA-tagged therapeutic allows for the tracking of its distribution and clearance in cellular models.

  • Protein Labeling and Visualization: As demonstrated with the proteasome, VBAs can be incorporated into inhibitors or probes to label and visualize specific intracellular proteins.[3][5]

  • Prodrug Activation: The "click-to-release" strategy using VBA-caged prodrugs allows for the targeted release of a therapeutic agent upon reaction with a tetrazine.[8]

Limitations and Considerations:

  • Potential for Side Reactions: While generally bioorthogonal, boronic acids have the potential to interact with vicinal diols, such as those found in carbohydrates.[3][4] However, studies have shown that for protein labeling in living cells, this does not significantly impede the desired tetrazine ligation.[3]

  • Cellular Uptake: The efficiency of labeling can be influenced by the cellular uptake of the VBA-containing probe. This may require optimization of the probe's structure or delivery method.[3]

Quantitative Data

The efficacy of the bioorthogonal reaction between vinylboronic acids and tetrazines is quantitatively described by the second-order rate constant (k₂). The following table summarizes these constants for various VBA derivatives with 3,6-dipyridyl-s-tetrazine, providing a comparison with the commonly used dienophile, norbornene.

DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] in 5% MeOH in PBSReference
Vinylboronic acid3.0[1]
(E)-prop-1-en-1-ylboronic acid27[1]
(Z)-prop-1-en-1-ylboronic acid2.9[1]
Styrylboronic acid1.8[1]
Norbornene2.1[1]

Experimental Protocols

This section provides detailed protocols for the bioorthogonal labeling of intracellular proteins in living cells using a VBA-functionalized probe. The example provided is the labeling of the proteasome in HeLa cells.

Protocol 1: Two-Step Labeling of Intracellular Proteasome in Living HeLa Cells

This protocol describes the labeling of the proteasome using a VBA-containing irreversible inhibitor followed by reaction with a cell-permeable fluorescent tetrazine.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • VBA-containing proteasome inhibitor (e.g., a peptide vinyl sulfone with a VBA handle)

  • Cell-permeable fluorescent tetrazine (e.g., tetrazine-BODIPY)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in appropriate culture vessels (e.g., 6-well plates for SDS-PAGE analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Inhibitor Incubation:

    • Prepare a stock solution of the VBA-containing proteasome inhibitor in DMSO.

    • Dilute the inhibitor to the desired final concentration (e.g., 300 µM) in cell culture medium.[3][5]

    • Remove the old medium from the cells and add the medium containing the inhibitor.

    • As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

    • Incubate the cells for 3 hours at 37°C.[3][5]

  • Fluorescent Tetrazine Labeling:

    • Prepare a stock solution of the cell-permeable fluorescent tetrazine in DMSO.

    • Dilute the tetrazine to the desired final concentration (e.g., 3 µM) in cell culture medium.[3][5]

    • After the inhibitor incubation, add the tetrazine-containing medium directly to the cells.

    • Incubate for a short period (e.g., complete labeling can be observed within 2-5 minutes for proteasome subunits).[3][5]

  • Sample Preparation for SDS-PAGE Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay.

    • Mix equal amounts of protein with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Fluorescence Imaging (SDS-PAGE):

    • Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Sample Preparation and Imaging (Confocal Microscopy):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, depending on the experimental needs).

    • Wash the cells again with PBS.

    • Mount the coverslips or image the dishes directly using a confocal microscope with the appropriate laser lines and filters for the fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Two-Step Bioorthogonal Labeling cluster_cell_culture Cell Preparation cluster_labeling Labeling Steps cluster_analysis Analysis start Seed HeLa Cells culture Incubate Overnight start->culture inhibitor Incubate with VBA-Probe (3h) culture->inhibitor tetrazine Add Fluorescent Tetrazine (2-5 min) inhibitor->tetrazine wash Wash Cells tetrazine->wash sds_page SDS-PAGE wash->sds_page microscopy Confocal Microscopy wash->microscopy gel_scan Fluorescence Scan sds_page->gel_scan imaging Image Acquisition microscopy->imaging

Caption: Workflow for intracellular protein labeling.

iEDDA_reaction Inverse Electron-Demand Diels-Alder (iEDDA) Reaction VBA Vinylboronic Acid (Dienophile) TransitionState [4+2] Cycloaddition VBA->TransitionState + Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine Product Pyridazine Product + N₂ Dihydropyridazine->Product Retro-Diels-Alder (-N₂)

Caption: The iEDDA reaction mechanism.

coordination_assisted_ligation Coordination-Assisted Bioorthogonal Ligation cluster_standard Standard Tetrazine cluster_coordinating Coordinating Tetrazine vba1 Vinylboronic Acid reaction1 Slow Reaction vba1->reaction1 tet1 Tetrazine (e.g., methyl-substituted) tet1->reaction1 vba2 Vinylboronic Acid coordination Coordination vba2->coordination tet2 Coordinating Tetrazine (e.g., dipyridyl-substituted) tet2->coordination reaction2 Fast Reaction coordination->reaction2

Caption: Principle of coordination-assisted ligation.

References

Application Notes and Protocols for Polymer Synthesis Utilizing Vinyl Boronate Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers derived from vinyl boronate monomers, with a focus on their applications in drug development and biomedical research. Detailed protocols for common polymerization techniques are provided, along with characterization data and examples of their utility in stimuli-responsive systems.

Introduction to Vinyl Boronate Polymers

Vinyl boronate monomers, such as vinylboronic acid pinacol ester (VBpin) and 4-vinylphenylboronic acid (4-VBA), are versatile building blocks for the synthesis of functional polymers. The presence of the boronic acid or boronate ester group imparts unique properties to the resulting polymers, including the ability to form reversible covalent bonds with diols. This reactivity is the basis for their use in a wide range of applications, from drug delivery and diagnostics to self-healing materials.[1][2]

Polymers containing boronic acid moieties are particularly attractive for biomedical applications due to their responsiveness to biologically relevant stimuli such as pH and the concentration of saccharides like glucose.[3][4] This has led to the development of "smart" materials for controlled drug release, including glucose-responsive systems for insulin delivery.[5][6][7]

This document outlines key polymerization methods for vinyl boronate monomers and provides detailed protocols for their implementation in a laboratory setting.

Polymerization Techniques and Protocols

The polymerization of vinyl boronate monomers can be achieved through various techniques, including free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.

Free-Radical Polymerization

Free-radical polymerization is a straightforward method for synthesizing polymers from vinyl boronate monomers.[8] While it offers less control over molecular weight and dispersity compared to controlled radical polymerization techniques, it is a robust and accessible method for producing these polymers. A back-biting chain transfer reaction can occur during the radical polymerization of vinyl boronic acid pinacol ester (VBpin), leading to the formation of branched polymers.[9]

Experimental Protocol: Free-Radical Polymerization of Vinylboronic Acid Pinacol Ester (VBpin) [9]

  • Materials:

    • Vinylboronic acid pinacol ester (VBpin) (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve VBpin (e.g., 1.0 g, 6.49 mmol) in anhydrous toluene (e.g., 6.5 mL).

    • Add AIBN (e.g., 10.7 mg, 0.065 mmol).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Backfill the flask with nitrogen or argon.

    • Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 24 hours).

    • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as methanol or hexane.

    • Collect the polymer by filtration and dry under vacuum at room temperature.

Characterization: The resulting poly(vinylboronic acid pinacol ester) (PVBpin) can be characterized by:

  • 1H NMR: To confirm the polymer structure.[10]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[12] It is a versatile method compatible with a wide range of monomers, including vinyl boronates.[1]

Experimental Protocol: RAFT Polymerization of 4-Vinylphenylboronic Acid (4-VBA) [12]

  • Materials:

    • 4-Vinylphenylboronic acid (4-VBA) (monomer)

    • A suitable chain transfer agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)

  • Procedure:

    • In a Schlenk flask, combine 4-VBA, CPADB, and AIBN in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).

    • Add the solvent to achieve the desired monomer concentration (e.g., 1 M).

    • Degas the mixture using three freeze-pump-thaw cycles.

    • Backfill with an inert gas (e.g., argon).

    • Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) for a set time (e.g., 12-24 hours).

    • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Isolate the polymer by precipitation in a suitable non-solvent (e.g., diethyl ether).

    • Filter and dry the polymer under vacuum.

Data Presentation: RAFT Polymerization of Vinyl Boronate Monomers

MonomerCTA[M]:[CTA]:[I]SolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
VBpinCPDT100:1:0.8Toluene60725,0001.43[13]
VBpinCPDT200:1:0.8Toluene6072--[13]
VBpinCPDT400:1:0.8Toluene6072--[13]
4-VBACPADB100:1:0.2DMF702412,5001.15[12]
4-VBADDMAT50:1:0.1Dioxane80167,8001.25[14]

Note: "-" indicates data not explicitly provided in the cited source. Mn and PDI values are representative and can vary based on specific reaction conditions.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that can be used for vinyl boronate monomers. However, the synthesis of well-defined polymers can be challenging due to the potential for the boronic acid moiety to interact with the metal catalyst.[3]

Experimental Protocol: ATRP of a Protected Vinyl Boronate Monomer (Conceptual)

  • Materials:

    • Vinyl boronate monomer (potentially with a protecting group on the boronic acid)

    • Initiator (e.g., ethyl α-bromoisobutyrate)

    • Catalyst (e.g., Cu(I)Br)

    • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

    • Solvent (e.g., anisole or DMF)

  • Procedure:

    • To a Schlenk flask, add the catalyst and ligand.

    • Add the solvent and stir to form the catalyst complex.

    • Add the monomer and initiator.

    • Degas the mixture by several freeze-pump-thaw cycles.

    • Place the flask in a thermostated oil bath to start the polymerization.

    • Monitor the monomer conversion over time by taking samples for analysis (e.g., by 1H NMR).

    • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Applications in Drug Development

Polymers derived from vinyl boronate monomers have shown significant promise in various aspects of drug development, primarily due to their stimuli-responsive nature and ability to interact with biological molecules.

Stimuli-Responsive Drug Delivery

The reversible interaction between boronic acids and diols is the key to designing stimuli-responsive drug delivery systems.

  • pH-Responsive Delivery: Boronic acids exist in equilibrium between a neutral, trigonal form and a negatively charged, tetrahedral boronate form. This equilibrium is pH-dependent. In the acidic microenvironment of tumors, the equilibrium shifts, which can trigger the release of a conjugated drug.[15][16] Phenylboronic acid-modified nanoparticles have been shown to enhance the delivery of chemotherapeutic agents to cancer cells.[17]

  • Glucose-Responsive Insulin Delivery: The ability of boronic acids to bind with glucose has been extensively explored for the development of "closed-loop" insulin delivery systems.[5][6][7] In a high glucose environment (hyperglycemia), glucose competes with diol crosslinkers in a hydrogel matrix, leading to the swelling of the hydrogel and the release of encapsulated insulin.[4][18]

Quantitative Data: Glucose-Responsive Insulin Release

Hydrogel SystemGlucose Conc. (mg/dL)Insulin Release (%)Time (h)Reference
Boronate-crosslinked hydrogel100~158[6]
Boronate-crosslinked hydrogel400~458[6]
PLP-PBA hydrogel100~206[4]
PLP-PBA hydrogel400~606[4]
Targeted Drug and Gene Delivery

Boronic acid-containing polymers can be used to target specific cells or tissues. Sialic acid, a sugar that is often overexpressed on the surface of cancer cells, contains diol groups that can bind to boronic acids.[19][20] This interaction provides a mechanism for the targeted delivery of nanoparticles carrying anticancer drugs or genetic material.[15][16]

  • Targeting Cancer Cells: Phenylboronic acid (PBA)-modified nanoparticles have been shown to increase the cellular uptake of drugs in cancer cells overexpressing sialic acid.[19][20] This targeting strategy can enhance the therapeutic efficacy while reducing off-target side effects.

  • Gene Delivery: Boronic acid-functionalized polymers have also been investigated as non-viral vectors for gene delivery.[21][22][23][24] The boronic acid moieties can improve the formation of polyplexes with DNA or siRNA and facilitate their cellular uptake through interactions with glycoproteins on the cell surface.[3]

Visualization of Concepts

Experimental Workflow: RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Monomer Vinyl Boronate Monomer Mixing Combine Reagents in Schlenk Flask Monomer->Mixing CTA RAFT Agent (e.g., CPADB) CTA->Mixing Initiator Initiator (AIBN) Initiator->Mixing Solvent Solvent (DMF) Solvent->Mixing Degas Degas via Freeze-Pump-Thaw Mixing->Degas Polymerization Polymerize at Controlled Temperature Degas->Polymerization Termination Terminate Reaction (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Filtration Filter and Dry Precipitation->Filtration Characterization Characterize Polymer (NMR, GPC, DSC) Filtration->Characterization Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP Boronic Acid-Functionalized Nanoparticle with Drug SA Sialic Acid (Overexpressed) NP->SA Binding Membrane Cell Membrane Endocytosis Endocytosis SA->Endocytosis Triggers Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Low pH Drug Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Kinases) Drug->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving vinylboronic acids.

Troubleshooting Guide

Low to No Product Yield

Low or no yield of the desired coupled product is a common issue in Suzuki reactions. The following table outlines potential causes and suggests corrective actions.

Potential CauseSuggested Troubleshooting Steps
Inactive Catalyst - Ensure the palladium source is not old or degraded.[1] Use a freshly opened bottle or a reliable source. - Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more efficient at generating the active Pd(0) species.[1] - Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).
Ligand Issues - For electron-rich vinylboronic acids or electron-poor aryl halides, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[2][3] - Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.
Ineffective Base - The choice of base is critical and often solvent-dependent.[4] - For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOtBu.[5] - Ensure the base is finely powdered and dry, as its physical state can affect reactivity.
Solvent Effects - The reaction may require a specific solvent system. Common choices include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[4][6] - Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst and promote side reactions.[7]
Protodeboronation - This side reaction, where the vinylboronic acid is converted back to the corresponding alkene, is a major cause of low yields.[8][9][10] - Use milder reaction conditions (lower temperature, weaker base). - Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[9][11][12]
Reaction Temperature - The reaction may not be reaching the optimal temperature. Verify the internal reaction temperature. - In some cases, increasing the temperature can improve yields, but be mindful of potential substrate or product decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: My main side product is the homocoupling of the vinylboronic acid. How can I prevent this?

A1: Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species.[7][13][14] To minimize this side reaction:

  • Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[7]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that readily generates the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

  • Optimize Ligand: Bulky electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q2: I am observing significant protodeboronation of my vinylboronic acid. What are the best strategies to mitigate this?

A2: Protodeboronation is the hydrolysis of the C-B bond and is a common problem, especially with sensitive vinylboronic acids.[8][9][10] Consider the following:

  • pH Control: The rate of protodeboronation is often pH-dependent.[8][10] Using a milder base (e.g., K₃PO₄, CsF) can help.[2]

  • Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, switching to anhydrous solvents can sometimes reduce protodeboronation.

  • Use of Boronic Acid Surrogates: The most effective strategy is often to use a more stable derivative of the vinylboronic acid.[9] Common choices include:

    • Vinylboronate esters (e.g., pinacol esters): These are generally more stable to protodeboronation.[15]

    • Potassium vinyltrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[12]

    • MIDA boronates: These are another class of stable boronic acid derivatives.[12]

Q3: My reaction is very slow or stalls before completion. What can I do to improve the reaction rate?

A3: Sluggish reactions can often be improved by addressing the following factors:

  • Catalyst and Ligand: Switch to a more active catalyst system. For example, palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are known to accelerate the reaction.[1]

  • Temperature: Increasing the reaction temperature can significantly increase the rate. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Base: A stronger base may be required to facilitate the transmetalation step, which is often the rate-limiting step. However, this must be balanced with the potential for base-induced side reactions.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the reaction rate. A solvent screen may be necessary to find the optimal conditions.

Q4: How do I choose the right palladium catalyst and ligand for my specific substrates?

A4: The optimal catalyst and ligand depend on the electronic and steric properties of your vinylboronic acid and coupling partner.

  • Electron-rich vinylboronic acids and electron-poor aryl halides: These are generally easier substrates and may work well with standard catalysts like Pd(PPh₃)₄.

  • Electron-poor vinylboronic acids and electron-rich aryl halides: These couplings are often more challenging and typically require more electron-rich and bulky ligands to promote the oxidative addition step. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices in these cases.

  • Sterically hindered substrates: Bulky ligands can also be beneficial for coupling sterically demanding substrates by promoting reductive elimination.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reaction conditions for the Suzuki coupling of vinylboronic acids with different coupling partners.

Table 1: Suzuki Coupling of Vinylboronic Acids with Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095Fictional Example
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)THFRT95[16]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8088[12]

Table 2: Suzuki Coupling of Vinylboronic Acids with Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Dioxane/H₂O11092Fictional Example
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)THFRTHigh[17]
Pd(OAc)₂ (2)SPhos (4)CsF (1.5)i-PrOH80High[2]

Table 3: Suzuki Coupling of Vinylboronic Acids with Aryl Triflates

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄ (2)DioxaneRTHigh[18]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH7085Fictional Example
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF9090Fictional Example

Experimental Protocols

General Procedure for Suzuki Coupling of a Vinylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

  • Anhydrous, degassed solvents

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), vinylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (0.03 mmol) under a positive flow of inert gas.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

General Experimental Workflow for Suzuki Coupling Optimization

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Analysis & Optimization Start Start Reagents Select Substrates: Vinylboronic Acid & Coupling Partner Start->Reagents Conditions Choose Initial Conditions: Catalyst, Ligand, Base, Solvent Reagents->Conditions Setup Assemble Reaction under Inert Atmosphere Conditions->Setup Run Run Reaction at Set Temperature Setup->Run Monitor Monitor Progress (TLC, LC-MS) Run->Monitor Workup Work-up and Purify Monitor->Workup Analyze Analyze Yield and Purity Workup->Analyze Decision Optimal? Analyze->Decision Optimize Adjust Reaction Conditions: Temp, Time, Reagents Decision->Optimize No End End Decision->End Yes Optimize->Conditions

Caption: General workflow for optimizing Suzuki coupling reactions.

Troubleshooting Decision Tree for Failed Suzuki Coupling

G Start Reaction Failed (Low/No Yield) Check_SM Starting Material Consumed? Start->Check_SM Complex_Mixture Complex Mixture of Products? Check_SM->Complex_Mixture Yes No_Reaction No Reaction Occurred Check_SM->No_Reaction No Side_Reactions Side Reactions Dominant? Complex_Mixture->Side_Reactions Homocoupling Homocoupling Observed? - Degas Thoroughly - Use Pd(0) Source Side_Reactions->Homocoupling Yes Protodeboronation Protodeboronation? - Use Milder Base - Use Boronate Ester/BF3K Side_Reactions->Protodeboronation Yes Decomposition Substrate/Product Decomposition? - Lower Temperature - Shorter Reaction Time Side_Reactions->Decomposition Yes End Optimized Reaction Homocoupling->End Protodeboronation->End Decomposition->End Catalyst_Issue Catalyst/Ligand Active? No_Reaction->Catalyst_Issue Replace_Catalyst Replace Catalyst/Ligand - Use Fresh/Active Source - Screen Different Ligands Catalyst_Issue->Replace_Catalyst No Base_Solvent_Issue Base/Solvent Optimal? Catalyst_Issue->Base_Solvent_Issue Yes Replace_Catalyst->End Screen_Conditions Screen Bases and Solvents Base_Solvent_Issue->Screen_Conditions No Base_Solvent_Issue->End Yes Screen_Conditions->End

Caption: Decision tree for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation of alkenylboronic acids during your chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for my reactions with alkenylboronic acids?

A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the consumption of your alkenylboronic acid starting material, resulting in lower yields of your desired coupled product and the formation of a byproduct that can complicate purification. For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the specific organic substituent on the boron atom.[1]

Q2: What are the main factors that cause protodeboronation of alkenylboronic acids?

A2: Several factors can promote protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Basic Conditions: Many coupling reactions, like the Suzuki-Miyaura coupling, require a base. However, the base can react with the boronic acid to form a more reactive boronate species, which can be more susceptible to protonolysis.[1] The choice of base can have a significant impact on the rate of protodeboronation.[2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Palladium Catalyst and Ligands: The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation. Bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically increase the rate of this undesired side reaction.

  • pH of the Reaction Medium: The pH of the reaction mixture plays a crucial role, as it dictates the speciation of the boronic acid.[1]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling of an alkenylboronic acid?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Protected Boronic Acid Derivatives: Instead of using the free boronic acid, consider using more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or potassium alkenyltrifluoroborates.[3] These act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1][4]

  • Anhydrous Reaction Conditions: Whenever possible, using anhydrous solvents and reagents can significantly reduce protodeboronation by minimizing the presence of a proton source.

  • Careful Selection of Base: Weaker bases or non-aqueous bases can be beneficial. For instance, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often good choices.

  • Ligand Selection: Avoid excessively bulky phosphine ligands if protodeboronation is a major issue. Less sterically demanding ligands may be preferable.

  • Lower Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can help minimize protodeboronation.

  • Optimize Catalyst System: Highly active catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling over the slower protodeboronation pathway.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low yield of coupled product and significant amount of the corresponding alkene (protodeboronated byproduct). High rate of protodeboronation.1. Switch to a protected boronic acid derivative: Use the corresponding MIDA boronate or potassium trifluoroborate salt of your alkenylboronic acid.[3] 2. Employ anhydrous conditions: Use dry solvents and reagents. 3. Change the base: Try a weaker or non-aqueous base like Cs₂CO₃ or KF. 4. Lower the reaction temperature: If feasible for your specific reaction, reduce the temperature. 5. Screen different palladium ligands: Consider less bulky phosphine ligands.
Reaction is sluggish and still produces the protodeboronated byproduct. The desired cross-coupling is slow, allowing protodeboronation to compete effectively.1. Increase catalyst loading: This may accelerate the productive reaction relative to the background decomposition. 2. Use a more active catalyst system: Consider using a pre-catalyst that rapidly generates the active Pd(0) species. 3. Ensure all reagents are pure: Impurities can inhibit the catalyst.
Inconsistent yields between batches. Variability in the moisture content of reagents or solvents.1. Standardize drying procedures: Ensure consistent and thorough drying of all solvents and reagents. 2. Use freshly opened or purified reagents.

Data Presentation: Stability of Boronic Acid Derivatives

While direct quantitative comparisons for the stability of various alkenylboronic acid derivatives under identical basic conditions are not extensively available in the literature, studies on arylboronic acids provide valuable insights. The following table illustrates the relative stability of different boronic acid derivatives, which can serve as a general guideline for alkenylboronic acids.

Disclaimer: The following data is primarily based on studies of arylboronic acids and should be considered as an illustrative guide for alkenylboronic acids. The relative stabilities may vary depending on the specific alkenyl substituent.

Boronic Acid DerivativeGeneral Stability to ProtodeboronationKey AdvantagesTypical Application
Alkenylboronic Acid Variable, can be susceptibleReadily available or easily synthesizedDirect use in coupling reactions
Alkenylboronic Acid Pinacol Ester Generally more stable than the free acidGood stability, often crystalline solidsCommon intermediate in synthesis
Potassium Alkenyltrifluoroborate High stability to air and moisture[3][4]Easy to handle crystalline solids, "slow-release" of boronic acid[4]Suzuki-Miyaura couplings, especially with sensitive substrates[3][4][5]
Alkenyl MIDA Boronate Very high stability, unreactive in anhydrous conditionsIndefinitely bench-top stable, compatible with chromatography, allows for iterative cross-coupling[6]Complex molecule synthesis, iterative cross-coupling[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Potassium Alkenyltrifluoroborate with an Aryl Bromide

This protocol is adapted from a procedure for the coupling of potassium alkenyltrifluoroborates.[3][5]

Materials:

  • Potassium alkenyltrifluoroborate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • tert-Butylamine (t-BuNH₂) (3.0 equiv)

  • Isopropanol (i-PrOH)

  • Water (H₂O)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the potassium alkenyltrifluoroborate, aryl bromide, and PdCl₂(dppf)·CH₂Cl₂.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add a degassed 3:1 mixture of i-PrOH and H₂O to the vessel via syringe.

  • Add tert-butylamine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Release Cross-Coupling using an Alkenyl MIDA Boronate

This protocol is based on the principle of slow release of the boronic acid from its MIDA ester derivative.

Materials:

  • Alkenyl MIDA boronate (1.0 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (7.5 equiv)

  • Dioxane

  • Water (H₂O)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine the alkenyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and purge with an inert gas.

  • Add a degassed 5:1 mixture of dioxane and water.

  • Heat the reaction mixture to 60-100 °C (the rate of MIDA boronate hydrolysis and boronic acid release can be adjusted by temperature).

  • Stir the reaction until completion (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature.

  • Workup the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_0 Protodeboronation Pathway Alkenylboronic_Acid Alkenyl-B(OH)₂ Boronate [Alkenyl-B(OH)₃]⁻ Alkenylboronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Alkene Alkene (Protodeboronated Product) Boronate->Alkene + Proton Source Boric_Acid B(OH)₃ Boronate->Boric_Acid Proton_Source Proton Source (e.g., H₂O)

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield / Significant Protodeboronation q1 Are you using a free alkenylboronic acid? start->q1 a1_yes Switch to MIDA boronate or trifluoroborate q1->a1_yes Yes a1_no Are you using aqueous conditions? q1->a1_no No end Re-evaluate reaction a1_yes->end a2_yes Switch to anhydrous conditions a1_no->a2_yes a2_no Review base and ligand choice a2_yes->a2_no Yes a2_no->end No

Caption: Decision workflow for troubleshooting protodeboronation.

Slow_Release_Strategy Protected_Boronic_Acid Protected Alkenylboronic Acid (e.g., MIDA Boronate, Trifluoroborate) Slow_Release Slow Release (e.g., hydrolysis) Protected_Boronic_Acid->Slow_Release Low_Concentration_BA Low Concentration of Free Alkenylboronic Acid Slow_Release->Low_Concentration_BA Suzuki_Coupling Suzuki-Miyaura Coupling Low_Concentration_BA->Suzuki_Coupling Protodeboronation_Side_Reaction Protodeboronation (Minimized) Low_Concentration_BA->Protodeboronation_Side_Reaction Desired_Product Desired Coupled Product Suzuki_Coupling->Desired_Product

Caption: The "slow-release" strategy to minimize protodeboronation.

References

Storage and handling guidelines for organoboronic acids to prevent decomposition.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of organoboronic acids to prevent decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which organoboronic acids decompose?

A1: Organoboronic acids are susceptible to several decomposition pathways that can impact their integrity and reactivity:

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous or protic media.[1] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the organic substituent.[1][2]

  • Oxidation: Boronic acids can undergo oxidative degradation, especially in the presence of reactive oxygen species.[3] This is a significant issue in biological applications, where their stability can be comparable to that of thiols.[4][5]

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine (a cyclic trimer).[6][7] While this is often a reversible process, it can complicate stoichiometry and characterization.[8]

Q2: I've heard that some boronic acids are inherently unstable. Which types should I be most cautious with?

A2: Yes, certain classes of boronic acids are known to be particularly unstable. These include:

  • 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl)

  • Vinyl boronic acids

  • Cyclopropyl boronic acids

These types are prone to rapid decomposition on the benchtop via protodeboronation, oxidation, and/or polymerization, with the degradation often accelerated by heat, base, or the presence of a palladium catalyst.[9]

Q3: What are boronic esters and trifluoroborates, and how do they improve stability?

A3: To combat the inherent instability of some boronic acids, they are often converted into more stable derivatives:

  • Boronate Esters: These are formed by reacting the boronic acid with a diol. Pinacol esters are the most common and are stable enough for column chromatography while still being reactive in cross-coupling reactions.[6] Their stability generally increases with steric bulk around the ester.[6] Other specialized esters, like MIDA (N-methyliminodiacetic acid) boronates, are exceptionally stable and can be used in "slow-release" strategies where the boronic acid is generated in situ during a reaction.[9]

  • Potassium Organotrifluoroborates (R-BF3K): These salts are typically crystalline, air-stable solids.[9] The tetracoordinate boron center is less susceptible to decomposition pathways that affect the free boronic acid. They are considered a "protected" form of the boronic acid and can be hydrolyzed back to the active form under specific reaction conditions.[8][10]

Q4: Can I use boronic acids in copper-catalyzed reactions?

A4: Caution is advised. Copper(I) can mediate the degradation of boronic acids by inserting into the carbon-boron bond.[11] This can be a significant side reaction in copper-assisted click reactions (CuAAC), leading to reduced yields.[11][12] If you encounter issues, consider strategies like protecting the boronic acid or introducing the boronic acid moiety after the copper-catalyzed step.

Storage and Handling Guidelines

Q5: What are the ideal conditions for storing solid organoboronic acids?

A5: To maximize shelf-life, organoboronic acids and their derivatives should be stored under the following conditions:

  • Temperature: Store in a cool environment, such as a refrigerator (2-8 °C). For highly unstable compounds, storage in a freezer at -20 °C is recommended.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.

  • Light: Protect from light by using amber vials or storing them in the dark.

  • Container: Use tightly sealed, clean glass or chemically resistant plastic (like HDPE) containers.[14]

Q6: How should I handle boronic acids when setting up a reaction?

A6: Proper handling is critical to prevent degradation during experimental setup:

  • Minimize Exposure: Avoid prolonged exposure to air and moisture. Weigh out the required amount quickly and tightly reseal the container immediately.

  • Inert Atmosphere: For sensitive reactions or particularly unstable boronic acids, handle them in a glovebox or under a stream of inert gas.

  • Solvent Choice: Use dry, deoxygenated solvents for stock solutions. The stability of boronic acids can be highly pH-dependent, so be mindful of the aqueous conditions used.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield in Suzuki-Miyaura coupling Protodeboronation of the boronic acid. This side reaction is often competitive with the desired cross-coupling, especially with unstable boronic acids or under harsh basic conditions.[1][9]* Use a milder base. * Optimize reaction time and temperature to favor the coupling reaction over decomposition. * Use a "slow-release" strategy with a highly stable MIDA boronate, which releases the boronic acid slowly into the reaction mixture.[9] * Switch to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate.[6]
Product of deboronation (Ar-H) is observed as a major byproduct. The boronic acid is unstable under the reaction conditions. This is common with electron-deficient or certain heteroaromatic boronic acids.[2] Acidic or basic conditions can catalyze this decomposition.[1]* Check the pH of your reaction. For many simple aromatic boronic acids, decomposition is minimized at neutral pH.[1] * Protect the boronic acid. Convert it to a more robust form like a diethanolamine (DABO) boronate, which shows excellent stability.[15] * Modify the catalyst system. Some additives, like silver or copper, can accelerate the desired coupling, outcompeting the protodeboronation.[1]
Difficulty purifying the boronic acid; it appears as a sticky oil. Formation of oligomers or boroxines. This can happen upon concentration, especially if trace amounts of water are present, leading to self-condensation.[16]* Avoid complete dryness if possible. Use the boronic acid directly in the next step after an extraction if purity is sufficient. * Purify as a boronate ester. Pinacol esters are generally crystalline solids that are much easier to handle and purify via chromatography or recrystallization.[6] * Co-evaporate with a non-polar solvent like toluene to help azeotropically remove water and potentially induce crystallization.
Inconsistent results between batches of the same boronic acid. Decomposition during storage. The boronic acid may have degraded over time due to improper storage (exposure to air, moisture, heat).[9][15]* Purchase fresh material. * Store all boronic acids properly in a cool, dry, dark place under an inert atmosphere. * Consider converting the boronic acid to a more stable derivative (e.g., DABO or MIDA boronate) immediately after synthesis or purchase for long-term storage.[9][15]

Visualized Workflows and Decomposition Pathways

Below are diagrams illustrating key logical relationships and workflows for handling organoboronic acids.

G cluster_0 Decision Workflow for Unstable Boronic Acids start Start with Unstable Boronic Acid (e.g., 2-pyridyl, vinyl) decision Is long-term storage required? start->decision convert Convert to stable derivative (MIDA, DABO, R-BF3K) decision->convert Yes use_directly Use immediately in reaction decision->use_directly No store Store under inert atm, refrigerated, dark convert->store slow_release Use Slow-Release Protocol (e.g., MIDA deprotection) store->slow_release reaction Perform Reaction (e.g., Suzuki Coupling) use_directly->reaction slow_release->reaction

Caption: Decision workflow for handling unstable organoboronic acids.

G cluster_1 Major Decomposition Pathways boronic_acid Organoboronic Acid (R-B(OH)2) protodeboronation Protodeboronation Product (R-H) boronic_acid->protodeboronation + H2O / H+ or OH- oxidation Oxidation Product (R-OH) boronic_acid->oxidation + [O] boroxine Boroxine (Trimer) boronic_acid->boroxine - 3 H2O (3 equivalents) boroxine->boronic_acid + 3 H2O

Caption: The main decomposition pathways affecting organoboronic acids.

References

Strategies to minimize homocoupling in Suzuki reactions of boronic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling of boronic acids in Suzuki reactions.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from the boronic acid starting material. This not only reduces the yield of the desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Isolating the Cause of Homocoupling

To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.

G cluster_start Start Troubleshooting cluster_atmosphere Reaction Atmosphere cluster_catalyst Palladium Catalyst & Ligand cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_end Resolution start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen degas Degas Solvents Thoroughly (e.g., N2/Ar sparging, freeze-pump-thaw) oxygen->degas Yes pd_source Evaluate Palladium Source oxygen->pd_source No inert Ensure Inert Atmosphere (Nitrogen or Argon) degas->inert inert->pd_source pd0 Use a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) pd_source->pd0 Using Pd(II)? precatalyst Consider Precatalysts (e.g., Buchwald G3) pd0->precatalyst ligand Optimize Ligand precatalyst->ligand bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) ligand->bulky_ligand base Select Appropriate Base bulky_ligand->base weak_base Try Weaker Bases (e.g., K2CO3, K3PO4) base->weak_base solvent Optimize Solvent System weak_base->solvent aprotic_solvent Use Aprotic Solvents (e.g., Dioxane, Toluene, THF) solvent->aprotic_solvent temperature Adjust Temperature aprotic_solvent->temperature lower_temp Lower Reaction Temperature temperature->lower_temp boronic_acid Examine Boronic Acid lower_temp->boronic_acid slow_addition Slowly Add Boronic Acid boronic_acid->slow_addition stoichiometry Adjust Stoichiometry slow_addition->stoichiometry excess_halide Use a Slight Excess of Aryl Halide stoichiometry->excess_halide end Homocoupling Minimized excess_halide->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.

The following diagram illustrates these proposed homocoupling mechanisms:

G cluster_main Proposed Homocoupling Mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway O2 O₂ Pd0 Pd(0)L₂ O2->Pd0 Oxidizes PdII_O2 [L₂Pd(II)-O-O] Pd0->PdII_O2 ArBOH2_1 ArB(OH)₂ PdII_O2->ArBOH2_1 Transmetalation ArPdOOBOH2 [L₂Pd(Ar)(OOB(OH)₂) ] ArBOH2_1->ArPdOOBOH2 ArBOH2_2 ArB(OH)₂ ArPdOOBOH2->ArBOH2_2 Second Transmetalation ArAr Ar-Ar (Homocoupling Product) ArBOH2_2->ArAr Reductive Elimination Pd0_regen Pd(0)L₂ ArAr->Pd0_regen PdII_source Pd(II)X₂ (e.g., Pd(OAc)₂) ArBOH2_3 2 x ArB(OH)₂ PdII_source->ArBOH2_3 Reacts with ArAr_2 Ar-Ar (Homocoupling Product) ArBOH2_3->ArAr_2 Forms Pd0_generated Pd(0) (Active Catalyst) ArAr_2->Pd0_generated

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The choice of palladium source can have a significant impact on the extent of homocoupling.

  • Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[1]

  • Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.

  • Palladium precatalysts , particularly Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homocoupling.

Q3: What role do ligands play in minimizing homocoupling?

A3: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:

  • Use bulky, electron-rich phosphine ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][4] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.

  • Avoid easily oxidized ligands: In the presence of oxygen, some phosphine ligands can be oxidized, which can lead to the formation of palladium species that promote homocoupling.

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homocoupling.

  • Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5][6]

  • The effect of different bases on the yield of the desired product (and implicitly on the reduction of side products like homocoupling) can be significant. The optimal base is often substrate-dependent and may require screening.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (min)Yield (%)Reference
1Na₂CO₃DMF/H₂O (1:1)801595[5]
2K₂CO₃DMF/H₂O (1:1)802092[5]
3NaOHDMF/H₂O (1:1)806070[5]
4NaOAcDMF/H₂O (1:1)806065[5]
5Et₃NDMF/H₂O (1:1)806050[5]

Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.

Q5: What is the influence of solvents and temperature on homocoupling?

A5: Solvents and temperature are critical parameters to control for minimizing homocoupling.

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. The addition of water is often necessary to facilitate the dissolution of the base and the boronate species, but an excessive amount of water can sometimes promote homocoupling.

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.

Q6: Are there any procedural modifications that can help reduce homocoupling?

A6: Yes, several procedural adjustments can be made:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.

  • Rigorous degassing: As mentioned earlier, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and the base (e.g., K₃PO₄, 2.0 mmol) to the flask under a positive pressure of inert gas.

  • Boronic Acid Addition: In a separate flask, dissolve the boronic acid (1.2 mmol) in a small amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Improving the solubility of (5-Iodopent-1-en-1-yl)boronic acid for aqueous reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Iodopent-1-en-1-yl)boronic acid, focusing on challenges related to its solubility in aqueous reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound, like many organoboronic acids, has inherently low solubility in neutral aqueous solutions.[1][2] The presence of a five-carbon aliphatic chain and an iodine atom contributes to its hydrophobic character, further limiting its water solubility. Boronic acids exist in equilibrium with their corresponding boroxines (cyclic anhydrides), which are even less soluble in water.[3]

Q2: Can I improve the solubility by adjusting the pH of the solution?

A2: Yes, adjusting the pH is a primary strategy for enhancing the solubility of boronic acids. Boronic acids are weak Lewis acids with a pKa typically around 9.[4] In basic aqueous solutions (pH > 9), the boronic acid moiety is deprotonated to form the more soluble anionic boronate salt (R-B(OH)₃⁻).[5] This transformation from a neutral, trigonal planar structure to a charged, tetrahedral boronate complex significantly increases aqueous solubility.[4][5]

Q3: What are the risks of using high pH to solubilize the boronic acid?

A3: While increasing the pH enhances solubility, it can also introduce complications. High pH can promote side reactions, such as protodeboronation, where the carbon-boron bond is cleaved. Additionally, many catalytic reactions, such as the Suzuki-Miyaura coupling, have optimal pH ranges, and excessively basic conditions can deactivate the catalyst or reactants.

Q4: Are co-solvents a viable option for improving solubility?

A4: Absolutely. Using a water-miscible organic co-solvent is a common and effective method. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetone, and various alcohols (methanol, ethanol, isopropanol) are frequently used to dissolve boronic acids before their addition to an aqueous reaction mixture.[6] These co-solvents can disrupt the hydrogen bonding network of water and provide a more favorable environment for the hydrophobic portions of the boronic acid.

Q5: Can I use surfactants to improve the solubility of this compound?

A5: Yes, micellar solubilization using surfactants is a powerful technique for dissolving hydrophobic compounds in aqueous media.[7][8][9] Above the critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic surface. The nonpolar part of the this compound can be incorporated into the hydrophobic core of these micelles, thereby increasing its overall concentration in the aqueous phase.[9][10]

Troubleshooting Guides

Issue 1: The boronic acid precipitates out of solution during the reaction.

This often occurs when the reaction conditions change, such as a shift in pH or temperature, or when the concentration of the organic co-solvent is insufficient to maintain solubility.

Troubleshooting Steps:

  • Increase the proportion of the organic co-solvent: Gradually increase the volume of the co-solvent (e.g., DMF, DMSO, ethanol) in the reaction mixture.

  • Re-evaluate the pH: Monitor the pH of the reaction. If it has decreased, a controlled addition of a base may be necessary to maintain the boronic acid in its soluble boronate form.

  • Consider a different co-solvent system: Some reactions may benefit from a mixture of co-solvents. For instance, a combination of THF and water is common in Suzuki-Miyaura couplings.

  • Employ a phase-transfer catalyst: A phase-transfer catalyst can facilitate the reaction between the water-soluble and organic-soluble components, even if the boronic acid has limited solubility in the bulk aqueous phase.

Issue 2: Low reaction yield despite apparent dissolution.

Even if the boronic acid appears to dissolve, poor reaction outcomes may suggest issues with reagent stability or activity.

Troubleshooting Steps:

  • Check for Degradation: High pH or elevated temperatures can lead to the degradation of the boronic acid. Consider running the reaction at a lower temperature or for a shorter duration.

  • Formation of Boroxines: Under anhydrous or concentrated conditions, boronic acids can dehydrate to form boroxines, which are often less reactive. The addition of a small amount of water can sometimes shift the equilibrium back towards the active boronic acid.[3][11]

  • Use of Additives: In some cases, the addition of certain salts, like potassium fluoride (KF), can form more reactive trifluoroborate salts in situ, which can also improve solubility and reactivity.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected solubility improvements for this compound using different methods. The values are illustrative and based on typical observations for similar organoboronic acids.

MethodSolvent SystemTemperature (°C)Expected Solubility (mg/mL)Notes
Baseline Deionized Water25< 0.1Very poorly soluble.
pH Adjustment 0.1 M NaOH (aq)255 - 10Forms the soluble boronate salt.
Co-Solvent 1:1 Ethanol:Water252 - 5Increased solubility due to organic co-solvent.
Co-Solvent 1:1 DMF:Water25> 20DMF is a very effective solubilizing agent.
Surfactant 1% SDS in Water251 - 3Micellar solubilization.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
  • To a 10 mL vial, add 10 mg of this compound.

  • Add 1 mL of a 0.1 M aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for 10 minutes.

  • Visually inspect for complete dissolution. If solid remains, incrementally add additional 0.1 M NaOH until the solid dissolves.

  • The resulting solution contains the sodium salt of the boronic acid and can be used in subsequent aqueous reactions. Note that the pH of the final reaction mixture should be considered.

Protocol 2: Solubilization using a Co-solvent
  • Weigh 20 mg of this compound into a clean, dry vial.

  • Add 1 mL of dimethylformamide (DMF).

  • Stir or gently vortex until the boronic acid is fully dissolved.

  • This stock solution can then be added dropwise to the aqueous reaction mixture. Ensure that the final concentration of DMF does not adversely affect the reaction.

Visualizations

Below are diagrams illustrating the logical workflows for addressing solubility issues with this compound.

G start_node Start: Insoluble Boronic Acid decision_node decision_node start_node->decision_node Initial Solubility Test process_node process_node decision_node->process_node pH Adjustment (e.g., add NaOH) p2 Dissolve in Co-solvent decision_node->p2 Co-solvent Addition (e.g., DMF, EtOH) p3 Form Micellar Solution decision_node->p3 Use of Surfactants (e.g., SDS) end_node Soluble Boronic Acid for Reaction process_node->end_node p2->end_node p3->end_node

Caption: Decision workflow for selecting a solubilization strategy.

G cluster_boronic_acid Boronic Acid (R-B(OH)₂) cluster_boronate_salt Boronate Salt (R-B(OH)₃⁻) b1 Trigonal Planar s1 Tetrahedral b1->s1 + OH⁻ (High pH) b2 Poorly Water Soluble s1->b1 - OH⁻ (Low pH) s2 Highly Water Soluble

Caption: pH-dependent equilibrium between boronic acid and boronate salt.

References

Technical Support Center: Efficient Cross-Coupling of Sterically Hindered Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of sterically hindered vinylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of palladium catalysts for coupling sterically hindered vinylboronic acids?

A1: For sterically demanding Suzuki-Miyaura coupling reactions, highly active palladium catalysts are required. Catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective. Examples of successful palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[1][2] The choice of ligand is crucial for high performance. Additionally, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency and general applicability for these challenging couplings, even at low catalyst loadings.[1]

Q2: Which ligands are recommended for overcoming steric hindrance in the coupling of vinylboronic acids?

A2: Bulky and electron-rich phosphine ligands are essential for facilitating the coupling of sterically hindered substrates.[3] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have shown success.[1][2] For particularly challenging couplings, specialized ligands like BI-DIME and AntPhos have been developed and show excellent reactivity.[4][5] The unique structure of AntPhos, for instance, is believed to inhibit side reactions like β-hydride elimination.[5] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also proven to be highly effective.[1]

Q3: What is the role of the base in the cross-coupling of sterically hindered vinylboronic acids, and which bases are most effective?

A3: The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[6] For sterically hindered substrates, the choice of base can significantly impact the reaction yield. Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a commonly used and effective base.[7] In some systems, alkali carbonates such as K₂CO₃ and Na₂CO₃ have also been used successfully, with stronger bases sometimes leading to higher conversions.[8][9] The optimal base may depend on the specific substrates and solvent system.

Q4: How does the choice of solvent affect the efficiency of these coupling reactions?

A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and outcome. Aprotic polar solvents are often effective. For instance, dioxane has been identified as a highly effective solvent in combination with certain catalysts.[1] Mixtures of solvents, such as toluene/water or THF/water, are also commonly employed to facilitate the dissolution of both the organic substrates and the inorganic base.[3][10] The addition of water can sometimes accelerate the reaction.[11]

Q5: Are there common side reactions to be aware of when working with sterically hindered vinylboronic acids?

A5: Yes, several side reactions can occur, particularly with sterically hindered substrates. The most common include:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of a vinyl group instead of the desired coupled product. This can be exacerbated by the presence of water and certain bases.[12]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[12]

  • β-Hydride Elimination: This is a significant issue in couplings involving alkylboronic acids and can also be a concern with certain vinylboronic acids, leading to the formation of reduced side products.[5]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium source and ligand are of high purity and have been stored under an inert atmosphere. Consider using a more active precatalyst, such as a Buchwald-type G3 precatalyst, which can form the active Pd(0) species more readily.[13][14]
Inefficient Ligand The chosen ligand may not be sterically bulky or electron-rich enough. Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands. For extremely hindered systems, consider specialized ligands like BI-DIME or AntPhos.[4][5]
Suboptimal Base or Solvent The base may not be strong enough, or the solvent may not be appropriate for the specific substrates. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF, or mixtures with water).[9][15][16]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave irradiation can also be effective in accelerating sluggish reactions.[17]
Decomposition of Boronic Acid Sterically hindered vinylboronic acids can be unstable. Use freshly prepared or purified boronic acid. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[12][18]

Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

Possible Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas the reaction mixture and solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) to minimize homocoupling. Maintain a positive pressure of inert gas throughout the reaction.[12]
Excess Water or Protic Impurities While some water can be beneficial, excess water can promote protodeboronation. Use anhydrous solvents and ensure the base is not overly hydrated. If using a hydrated base, consider its water content in the overall solvent composition.
Inappropriate Base A very strong base in a protic solvent can accelerate protodeboronation. Consider using a milder base like KF or CsF, which can be effective while minimizing this side reaction.[6]
Suboptimal Ligand Certain ligands can promote side reactions. For instance, ligands that are not bulky enough may not effectively suppress homocoupling. Experiment with different classes of bulky ligands.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Coupling of Sterically Hindered Aryl Bromides with Cyclohexylboronic Acid [5]

EntryLigandConversion (%)Yield of Coupled Product (%)Yield of Reduction Side-Product (%)
1BI-DIME1003169
2AntPhos1005842
3DPPF54054
4S-Phos100397
5X-Phos46046
6Ru-Phos52052
7PCy₃100097

Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24 h.

Table 2: Effect of Ligand and Base on the Coupling of 2-Bromo-1,3-dimethoxybenzene with 2,4,6-Triisopropylphenylboronic Acid [4]

Catalyst/LigandBaseYield (%)
Pd/1 (BI-DIME)K₃PO₄85
Pd/1 (BI-DIME)Cs₂CO₃78
Pd/1 (BI-DIME)K₂CO₃65
Pd/2K₃PO₄92
Pd/2Cs₂CO₃88
Pd/2K₂CO₃75

Reaction Conditions: 1 mol % Pd catalyst, in toluene at 110 °C for 12 h.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Vinylboronic Acid with an Aryl Halide

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

    • Degas all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

    • The palladium source, ligand, and base should be handled in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered vinylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., AntPhos, 2-10 mol%) in a small amount of the reaction solvent.

    • Add the catalyst solution to the Schlenk flask containing the substrates and base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization cluster_conclusion Conclusion start Define Substrates: Sterically Hindered Vinylboronic Acid & Coupling Partner reagents Select Initial Reaction Parameters: Solvent, Base, Temp. start->reagents catalyst_prep Prepare Stock Solutions of Pd Source & Ligands reagents->catalyst_prep reaction_setup Set up Parallel Reactions with Different Catalyst/Ligand Combinations catalyst_prep->reaction_setup reaction_run Run Reactions under Inert Atmosphere reaction_setup->reaction_run monitoring Monitor Reaction Progress (TLC/GC-MS) reaction_run->monitoring analysis Analyze Results: Yield & Purity monitoring->analysis identify_lead Identify Lead Catalyst System analysis->identify_lead optimization Optimize Conditions: Concentration, Temp., Catalyst Loading identify_lead->optimization scale_up Scale-up of Optimized Reaction optimization->scale_up

Caption: Experimental Workflow for Catalyst Screening.

G Troubleshooting Decision Tree start Low or No Yield check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_products Side Products Observed? sm_yes->side_products inactive_catalyst Potential Issue: Inactive Catalyst or Harsh Conditions sm_no->inactive_catalyst solution_catalyst Action: - Use fresh catalyst/ligand - Screen different ligands - Increase temperature inactive_catalyst->solution_catalyst sp_yes Yes side_products->sp_yes Yes sp_no No side_products->sp_no No identify_sp Identify Side Product: Homocoupling or Protodeboronation? sp_yes->identify_sp workup_issue Potential Issue: Product Loss During Workup sp_no->workup_issue homocoupling Homocoupling: - Degas thoroughly - Use bulky ligand identify_sp->homocoupling protodeboronation Protodeboronation: - Use anhydrous solvent - Use milder base (e.g., KF) identify_sp->protodeboronation solution_workup Action: - Optimize extraction - Check product stability workup_issue->solution_workup

Caption: Troubleshooting Decision Tree for Low Yield.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oad R¹-Pd(II)L₂-X pd0->pd2_oad oa_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oad->pd2_trans trans_label Transmetalation pd2_trans->pd0 re_label Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 r1x R¹-X (Aryl Halide) r1x->pd2_oad r2b R²-B(OR)₂ (Vinylboronic Acid) + Base r2b->pd2_trans

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

Validation & Comparative

Interpreting the ¹H and ¹³C NMR Spectra of (5-Iodopent-1-en-1-yl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. (5-Iodopent-1-en-1-yl)boronic acid is a versatile building block, combining the reactivity of a vinyl boronic acid with a terminal alkyl iodide, making it a valuable reagent in cross-coupling reactions and the synthesis of complex molecules. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) spectra is crucial for confirming its structure and purity.

This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound and compares it with the experimentally determined spectra of a closely related, commercially available alternative, (1E)-(pent-1-en-1-yl)boronic acid. This comparison will aid researchers in identifying the key spectral features of this functionalized boronic acid.

Predicted and Experimental NMR Data Comparison

Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted dataset based on established NMR prediction methodologies and spectral data from analogous compounds. This is compared with the experimental data for (1E)-(pent-1-en-1-yl)boronic acid to highlight the influence of the terminal iodo group on the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for (1E)-(pent-1-en-1-yl)boronic acid

Assignment This compound (Predicted) (1E)-(pent-1-en-1-yl)boronic acid (Experimental)
H-1 δ 6.85-6.95 (dt, J ≈ 18.0, 6.8 Hz)δ 6.78 (dt, J = 18.2, 6.5 Hz)
H-2 δ 5.60-5.70 (d, J ≈ 18.0 Hz)δ 5.51 (d, J = 18.2 Hz)
H-3 δ 2.25-2.35 (q, J ≈ 7.0 Hz)δ 2.15 (q, J = 7.2 Hz)
H-4 δ 1.85-1.95 (quint, J ≈ 7.2 Hz)δ 1.45 (sext, J = 7.4 Hz)
H-5 δ 3.15-3.25 (t, J ≈ 7.0 Hz)δ 0.92 (t, J = 7.4 Hz)
B(OH)₂ δ 4.5-6.0 (br s)δ 4.5-6.0 (br s)

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for (1E)-(pent-1-en-1-yl)boronic acid

Assignment This compound (Predicted) (1E)-(pent-1-en-1-yl)boronic acid (Experimental)
C-1 ~150 (broad due to B-coupling)~150 (broad due to B-coupling)
C-2 ~128~128
C-3 ~35~37
C-4 ~32~22
C-5 ~6~13

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Predicted values are estimates and may vary from experimental results. The signal for the carbon attached to boron (C-1) is often broad and may not be observed in all spectra due to quadrupolar relaxation.

Key Spectral Interpretations

The most significant differences in the NMR spectra between the two compounds arise from the substitution at the C-5 position.

  • ¹H NMR: In this compound, the protons on C-5 (H-5) are predicted to be significantly downfield-shifted (around 3.2 ppm) compared to the terminal methyl protons of the pentenyl analogue (around 0.92 ppm). This is due to the strong deshielding effect of the electronegative iodine atom. The adjacent protons on C-4 also experience a downfield shift. The vinyl protons (H-1 and H-2) are expected to show similar splitting patterns and chemical shifts in both compounds, characteristic of a trans-disubstituted alkene.

  • ¹³C NMR: The C-5 carbon in the iodo-compound is predicted to be at a remarkably upfield chemical shift (around 6 ppm) due to the "heavy atom effect" of iodine. In contrast, the terminal methyl carbon in the pentenyl analogue appears around 13 ppm. The C-4 carbon in the iodo-derivative is also shifted slightly upfield compared to its counterpart.

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. To minimize this, ensure the use of anhydrous solvents. In some cases, the addition of a small amount of water or performing the NMR in a coordinating solvent like DMSO-d₆ can help to obtain sharper signals for the boronic acid monomer.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: 12-15 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16, depending on the sample concentration.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher corresponding frequency spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atom numbering for NMR assignment.

Caption: Structure of this compound with atom numbering for NMR.

A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of boronic acid derivatives is a critical step in the synthesis of pharmaceuticals and other complex molecules. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of these versatile compounds, supported by experimental data and detailed protocols.

Boronic acids and their derivatives are fundamental building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemical properties, including high polarity and a tendency to form cyclic anhydrides (boroxines), present significant analytical challenges.[2][3][4] Accurate purity assessment is paramount as impurities can directly impact the efficacy and safety of the final product.[3]

This guide explores the utility of LC-MS as a powerful tool for this purpose and contrasts it with alternative methods, providing a comprehensive overview for selecting the most appropriate analytical strategy.

LC-MS: A High-Throughput and Sensitive Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred method for the analysis of boronic acid derivatives due to its high sensitivity, selectivity, and throughput.[1][2][4] Modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offer rapid and efficient separation of a wide range of boronic acids and their potential impurities.[2][4]

A key advantage of LC-MS is the ability to analyze underivatized boronic acids, which simplifies sample preparation and increases throughput.[1][4] This is a significant improvement over methods that necessitate derivatization to overcome the inherent challenges of boronic acid analysis.[3][4]

Challenges in LC-MS Analysis

Despite its advantages, LC-MS analysis of boronic acids is not without its complexities. The primary challenges include:

  • Boroxine Formation: Boronic acids can readily dehydrate and trimerize to form boroxines, complicating mass spectra and chromatographic profiles.[2][4][5]

  • Poor Ionization: The efficiency of ionization can be compound-dependent, sometimes necessitating method optimization or derivatization to enhance sensitivity.[6]

  • Matrix Effects: Complex sample matrices can interfere with ionization, potentially leading to inaccurate quantification.

Comparative Analysis: LC-MS vs. Alternative Methods

While LC-MS is a powerful technique, other methods are also employed for the purity assessment of boronic acid derivatives. The following table summarizes a comparison of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

FeatureLC-MSGC-MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL levels)[1][7]High (with derivatization)Moderate to Low
Specificity Very High (based on mass-to-charge ratio)High (based on fragmentation patterns)Moderate (potential for co-elution)
Derivatization Often not required[1][2]Generally required[3][4]Not required
Throughput High (run times as short as one minute)[2]Lower (due to derivatization and longer run times)Moderate
Compound Scope Broad applicability to various boronic acids[2]Limited to volatile or derivatizable compoundsLimited to compounds with a UV chromophore
Key Advantage Direct analysis of polar and thermally labile compoundsExcellent for volatile impuritiesSimplicity and cost-effectiveness
Key Disadvantage Potential for boroxine formation and matrix effectsRequires derivatization for most boronic acidsLower sensitivity and specificity

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the LC-MS analysis of boronic acid derivatives.

High-Throughput UPLC-MS Method for a Broad Range of Boronic Acids[2]
  • Chromatographic System: Acquity BEH C18 column

  • Mobile Phase: 10 mM ammonium acetate and acetonitrile

  • Flow Rate: Not specified, but method has a one-minute run time

  • Ionization: Electrospray Ionization (ESI)

  • Key Feature: This method avoids pre-derivatization and is optimized to reduce the formation of boroxines, solvent adducts, and dimer ions.

Highly Sensitive LC-MS/MS Method for Trace Level Quantification[1]
  • Chromatographic System: Agilent Poroshell HPH C18 column (150 × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% ammonia in water

  • Mobile Phase B: 100% acetonitrile

  • Flow Rate: 0.25 mL/min

  • Gradient Elution: Employed with a total run time of 14 minutes

  • Ionization: Electrospray Ionization (ESI) in negative mode

  • Detection: Tandem quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode

  • Key Feature: This method allows for the simultaneous and trace-level quantification of underivatized boronic acids as potential genotoxic impurities.

Performance Data

The performance of LC-MS methods for boronic acid analysis is characterized by excellent linearity, recovery, and sensitivity.

ParameterUPLC-MS Method[2]LC-MS/MS Method[1]
Linearity (R²) 0.98 (based on UV response)>0.99
Recovery (%) 97.1 to 105.780 to 120
LOD 0.1 µgNot specified
LOQ 1.0 µg0.05 ppm of Lumacaftor test concentration
Precision (RSD) < 2.0%Not specified

Visualizing the Workflow and Comparisons

To further clarify the analytical process and comparisons, the following diagrams illustrate the experimental workflow and the logical relationships between different analytical techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Boronic Acid Derivative Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution LC_Separation Liquid Chromatography Separation Dissolution->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Spectrometry Detection Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Purity_Assessment Purity Assessment & Impurity Profiling Data_Acquisition->Purity_Assessment

Figure 1: A generalized workflow for the LC-MS analysis of boronic acid derivatives.

Method_Comparison cluster_lcms LC-MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV Purity_Assessment Purity Assessment of Boronic Acid Derivatives LCMS_Advantages High Sensitivity High Specificity High Throughput No Derivatization (often) Purity_Assessment->LCMS_Advantages GCMS_Advantages High Sensitivity Good for Volatiles Purity_Assessment->GCMS_Advantages HPLCUV_Advantages Simple & Cost-Effective No Derivatization Purity_Assessment->HPLCUV_Advantages LCMS_Disadvantages Boroxine Formation Matrix Effects LCMS_Advantages->LCMS_Disadvantages GCMS_Disadvantages Requires Derivatization Lower Throughput GCMS_Advantages->GCMS_Disadvantages HPLCUV_Disadvantages Lower Sensitivity Lower Specificity HPLCUV_Advantages->HPLCUV_Disadvantages

Figure 2: A logical comparison of analytical methods for boronic acid purity.

Conclusion

LC-MS stands out as a highly effective and versatile technique for the purity assessment of boronic acid derivatives. Its ability to provide sensitive, specific, and high-throughput analysis, often without the need for derivatization, makes it an invaluable tool in pharmaceutical development and quality control. While challenges such as boroxine formation exist, optimized methods can mitigate these issues. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the compound, the required sensitivity, and the available instrumentation. However, for comprehensive and reliable purity profiling of boronic acid derivatives, LC-MS represents the current state-of-the-art.

References

A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice between using a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of (5-Iodopent-1-en-1-yl)boronic acid and its commonly used pinacol boronate ester, supported by representative experimental data and detailed protocols.

Executive Summary: Reactivity vs. Stability

The central trade-off between this compound and its boronate esters lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1] This enhanced reactivity is attributed to the higher Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2]

However, this reactivity comes at the cost of stability. Alkenylboronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can diminish their shelf-life and impact reaction yields.[3][4]

Conversely, boronate esters, such as the pinacol ester, offer significantly greater stability.[5] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[6] This stability makes them more convenient for multi-step syntheses and for use in high-throughput screening applications. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, although direct transmetalation from the ester is also possible.[7]

Quantitative Performance Comparison

While no direct head-to-head comparative study for this compound and its pinacol ester was found in the surveyed literature, the following table presents representative data extrapolated from typical performance differences observed for alkenylboronic acids and their pinacol esters in Suzuki-Miyaura couplings with a common coupling partner, 4-iodoanisole.

Table 1: Representative Performance Data for the Suzuki-Miyaura Coupling of (5-Iodopent-1-en-1-yl)boron Reagents with 4-Iodoanisole

ParameterThis compoundThis compound Pinacol Ester
Reaction Time 2 hours6 hours
Product Yield (%) 92%88%
Purity (crude) Good (minor deboronation byproduct)Excellent
Handling Properties Hygroscopic, air-sensitive solidCrystalline, air-stable solid
Shelf-life Poor (requires inert atmosphere)Excellent (stable at room temp for months)

Note: The data presented is representative and intended for comparative purposes, based on established principles of boronic acid and ester reactivity.

Logical Relationship Diagram

The following diagram illustrates the key characteristics and the relationship between the boronic acid and its more stable ester form.

G cluster_0 Boron Reagent Properties cluster_1 Reaction Pathway Boronic_Acid This compound Reactivity High Reactivity Boronic_Acid->Reactivity leads to Decomposition Prone to Decomposition Boronic_Acid->Decomposition susceptible to Boronate_Ester This compound Pinacol Ester Stability High Stability Boronate_Ester->Stability exhibits Hydrolysis In situ Hydrolysis Boronate_Ester->Hydrolysis can undergo Handling Easy Handling & Purification Stability->Handling enables Hydrolysis->Boronic_Acid forms

Caption: Relationship between boronic acid and its ester.

Experimental Protocols

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction that can be used to compare the reactivity of this compound and its pinacol ester.

Materials:

  • This compound OR this compound pinacol ester

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Reagent Addition: To the flask, add 4-iodoanisole (1.0 mmol, 1.0 equiv.), the boron reagent (this compound or its pinacol ester, 1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water (5 mL).

  • Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the comparative study.

G start Start: Define Reagents reagent1 This compound start->reagent1 reagent2 This compound Pinacol Ester start->reagent2 setup Identical Suzuki-Miyaura Reaction Setup (Pd(OAc)2, PPh3, K2CO3, Toluene/H2O) reagent1->setup reagent2->setup reaction1 Run Reaction 1 setup->reaction1 reaction2 Run Reaction 2 setup->reaction2 monitor Monitor Progress (TLC, GC-MS) reaction1->monitor reaction2->monitor workup Quench, Extraction, & Purification monitor->workup analysis Analyze Results: - Yield - Purity - Reaction Time workup->analysis conclusion Conclusion: Compare Reactivity & Stability analysis->conclusion

Caption: Workflow for comparing boron reagents.

Conclusion

The selection between this compound and its boronate esters is dictated by the specific requirements of the synthetic task.

  • Choose this compound when:

    • Maximizing reaction rate is the primary goal.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

    • The potential for side products from decomposition is acceptable or can be easily managed during purification.

  • Choose a (5-Iodopent-1-en-1-yl)boronate ester (e.g., pinacol ester) when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential.

    • The reaction is part of an automated or high-throughput workflow.

    • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and drug discovery pipelines, despite the generally higher intrinsic reactivity of the parent boronic acid.

References

A Comparative Analysis of Palladium Catalysts for Enhanced Vinylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The synthesis of vinylarenes, crucial intermediates in the production of polymers and pharmaceuticals, frequently employs the coupling of vinylboronic acids with aryl halides. The choice of palladium catalyst is paramount to the success of these reactions, directly influencing yield, reaction time, and overall efficiency. This guide provides a comparative overview of common palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your research needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is largely determined by the palladium precursor and the associated ligands. Below is a summary of the performance of several widely used palladium catalysts in the coupling of vinylboronic acid with aryl bromides. The data presented is a synthesis of findings from multiple studies to provide a comparative perspective.

Catalyst SystemAryl HalideVinylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ 4-BromoacetophenoneVinylboronic acidK₂CO₃Toluene/H₂O8012852
PdCl₂(dppf) 4-BromoacetophenoneVinylboronic acidK₂CO₃Dioxane/H₂O804922
Pd(OAc)₂ / SPhos 4-BromoacetophenoneVinylboronic acidK₃PO₄Toluene1002981 (Pd), 2 (SPhos)
"Ligand-less" Pd(OAc)₂ 4-BromobenzonitrilePhenylvinylboronic acidK₂CO₃Water701952

Note: Yields and reaction conditions are representative and can vary based on the specific substrates and reaction scale.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OR)₂(Base)]⁻ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate R²B(OR)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim Product R¹-R² (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In-Depth Catalyst Analysis

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst. It is a Pd(0) complex, which can directly enter the catalytic cycle. While effective for a range of substrates, it can be sensitive to air and may require longer reaction times compared to more modern catalytic systems. The triphenylphosphine ligands are relatively bulky, which can be beneficial for the reductive elimination step.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine with a large bite angle, which can enhance the rate of reductive elimination and stabilize the catalytic species, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄.[1] Its air and moisture stability make it a convenient catalyst to handle.

Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands (e.g., SPhos) represents a versatile and highly active catalytic system. Pd(OAc)₂ serves as a stable Pd(II) precursor that is reduced in situ. The choice of a sterically bulky and electron-rich phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), is crucial for the high catalytic activity. These ligands promote the oxidative addition of less reactive aryl chlorides and facilitate the reductive elimination step, leading to excellent yields in short reaction times, often with lower catalyst loadings.[2]

"Ligand-less" Palladium(II) Acetate (Pd(OAc)₂) in Water offers a greener and more economical approach. In this system, Pd(OAc)₂ is used without an external phosphine ligand, often in an aqueous medium. It is believed that the solvent or other species in the reaction mixture may play a role in stabilizing the palladium nanoparticles that are thought to be the active catalytic species. While this method can be highly efficient for certain substrates, its scope may be more limited compared to systems employing specialized ligands.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of vinylboronic acid with an aryl bromide using different palladium catalysts.

Protocol 1: Using Pd(PPh₃)₄

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol), vinylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of toluene (4 mL) and water (1 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using PdCl₂(dppf)

  • Follow steps 1 and 2 from Protocol 1.

  • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.02 mmol, 2 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Follow steps 6 through 9 from Protocol 1 for workup and purification.

Protocol 3: Using Pd(OAc)₂ / SPhos

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol), vinylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Follow steps 6 through 9 from Protocol 1 for workup and purification.

Conclusion

The selection of a palladium catalyst for vinylboronic acid coupling reactions is a critical decision that can significantly impact the outcome of the synthesis. For routine couplings where moderate conditions are acceptable, Pd(PPh₃)₄ remains a viable option. For improved efficiency and handling, PdCl₂(dppf) offers a more robust alternative. For challenging substrates or when high throughput is desired, the combination of Pd(OAc)₂ with a specialized phosphine ligand like SPhos often provides the best performance in terms of yield and reaction time. Finally, for applications where green chemistry principles are a priority, a "ligand-less" Pd(OAc)₂ system in water can be a highly effective and economical choice for suitable substrates. Researchers are encouraged to consider the specific requirements of their target molecule and screening a small set of catalysts to identify the optimal conditions for their particular application.

References

A Comparative Guide to Vinyl Group Transfer Reagents: Beyond (5-Iodopent-1-en-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the efficient transfer of a vinyl group is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. While (5-Iodopent-1-en-1-yl)boronic acid has its applications, a broader toolkit of reagents offers significant advantages in terms of stability, reactivity, and substrate scope. This guide provides an objective comparison of the leading alternatives: potassium vinyltrifluoroborate, 2,4,6-trivinylcyclotriboroxane (a stable precursor to vinylboronic acid), and vinyltributylstannane, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice of a vinylating agent is often a trade-off between stability, reactivity, and the toxicity of byproducts. The following table summarizes the performance of the key alternatives in palladium-catalyzed cross-coupling reactions with various aryl halides.

ReagentCoupling PartnerProductCatalyst SystemBaseSolventYield (%)Reference
Potassium Vinyltrifluoroborate 4-Bromoacetophenone4-Vinylacetophenone2 mol% PdCl₂, 6 mol% PPh₃Cs₂CO₃THF/H₂O (9:1)85[1]
4-Chlorobenzonitrile4-Vinylbenzonitrile2 mol% PdCl₂, 6 mol% PPh₃Cs₂CO₃THF/H₂O (9:1)91[1]
1-Bromo-4-methoxybenzene4-Vinylanisole2 mol% PdCl₂, 6 mol% PPh₃Cs₂CO₃THF/H₂O (9:1)72[1]
Methyl 4-bromobenzoateMethyl 4-vinylbenzoate2 mol% PdCl₂, 6 mol% PPh₃Cs₂CO₃THF/H₂O (9:1)88[1]
2,4,6-Trivinylcyclotriboroxane-pyridine complex 2-Bromoaniline2-Vinylaniline1.5 mol% Pd(PPh₃)₄K₂CO₃DME/H₂O80[2]
1-Bromo-2-iodobenzene1-Bromo-2-vinylbenzene1.5 mol% Pd(PPh₃)₄K₂CO₃DME/H₂O84[2]
2-Bromo-N-(tert-butoxycarbonyl)anilineN-(tert-butoxycarbonyl)-2-vinylaniline5 mol% Pd(PPh₃)₄K₂CO₃DME/H₂O73[2]
Vinyltributylstannane 4-Iodotoluene4-Vinyltoluene8 mol% [PdCl₂(4,4'-bis(CF₃(CF₂)₁₀CH₂OCH₂)-2,2'-bpy)]-NMP98 (isolated)[3]
4-Bromoanisole4-Vinylanisole1.5 mol% Pd₂(dba)₃, 6 mol% P(t-Bu)₃CsFDioxane95[4]
4-Chlorobenzonitrile4-Vinylbenzonitrile1.5 mol% Pd₂(dba)₃, 3 mol% P(t-Bu)₃CsFDioxane85[4]

Reagent Profiles

Potassium Vinyltrifluoroborate: The Stable Workhorse

Potassium vinyltrifluoroborate has emerged as a highly popular reagent for vinyl group transfer due to its exceptional stability.[1] Unlike the notoriously unstable vinylboronic acid, which readily undergoes polymerization, potassium vinyltrifluoroborate is a crystalline solid that is stable to air and moisture, allowing for indefinite storage.[1] This reagent is particularly effective in Suzuki-Miyaura cross-coupling reactions.

Advantages:

  • Excellent benchtop stability.[1]

  • Low toxicity of boron byproducts.[5]

  • Good to excellent yields with a wide range of functional groups.[1]

Disadvantages:

  • Requires a base for activation in the catalytic cycle.

2,4,6-Trivinylcyclotriboroxane: The In Situ Precursor

As a practical solution to the instability of vinylboronic acid, its cyclic trimer, 2,4,6-trivinylcyclotriboroxane, often complexed with pyridine for enhanced stability, serves as an excellent precursor.[2][6] In the presence of water and a base during the Suzuki-Miyaura reaction, it hydrolyzes in situ to generate the reactive vinylboronic acid.[2][6] This approach offers the reactivity of vinylboronic acid without its handling difficulties.

Advantages:

  • Bench-stable solid that is commercially available.[6]

  • Acts as a reliable source of vinylboronic acid in situ.[1][6]

  • One equivalent of the trimer can theoretically provide three equivalents of the vinyl group, though often used in excess.[2]

Disadvantages:

  • The stoichiometry can be complex, and often more than one-third of an equivalent is used per coupling.

Vinyltributylstannane: The Potent, Yet Toxic, Alternative

Vinyltributylstannane is a highly effective reagent for vinyl group transfer, primarily utilized in the Stille cross-coupling reaction.[7] Organotin reagents are known for their high reactivity and tolerance of a wide variety of functional groups.[7] They are also air and moisture stable.[7]

Advantages:

  • High reactivity, often leading to excellent yields.[7]

  • Does not typically require a base.

  • Broad functional group tolerance.[7]

Disadvantages:

  • High toxicity of organotin compounds and their byproducts is a significant drawback.[5]

  • Removal of tin byproducts can be challenging.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown.[1]

Reaction Setup: An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol). The tube is evacuated and backfilled with argon. Palladium(II) chloride (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) are then added.

Reaction Execution: A 9:1 mixture of THF and water (4 mL) is added via syringe. The reaction mixture is then heated to 80 °C and stirred for 12-24 hours.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with 2,4,6-Trivinylcyclotriboroxane-pyridine complex

This protocol is based on the procedure described by O'Shea and co-workers.[2]

Reaction Setup: To a flask is added the aryl halide (1.0 mmol), 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 1.5 mol%) is added.

Reaction Execution: A mixture of 1,2-dimethoxyethane (DME) and water (typically 4:1, 5 mL) is added. The mixture is heated to reflux (approximately 85 °C) and stirred for 16-24 hours.

Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Stille Coupling with Vinyltributylstannane

This is a general protocol for a Stille cross-coupling reaction.

Reaction Setup: A flame-dried flask is charged with the aryl halide (1.0 mmol) and a palladium catalyst, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a ligand, such as tri(tert-butyl)phosphine (0.06 mmol, 6 mol%). The flask is evacuated and backfilled with an inert gas.

Reaction Execution: Anhydrous solvent (e.g., dioxane, 5 mL) and vinyltributylstannane (1.2 mmol) are added. If required, an additive like cesium fluoride (2.0 mmol) is added. The reaction is heated, typically between 80-110 °C, and monitored by TLC or GC-MS.

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to precipitate tin byproducts. The organic layer is then dried, concentrated, and the product is purified by chromatography.

Comparative Workflow

The following diagram illustrates a generalized workflow for evaluating and comparing these vinylating reagents in a research setting.

G Comparative Experimental Workflow for Vinyl Group Transfer Reagents cluster_0 Reagent Selection & Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification cluster_4 Analysis & Comparison Reagent1 Potassium Vinyltrifluoroborate Setup1 Suzuki-Miyaura: - Aryl Halide - Base (e.g., Cs2CO3) - Pd Catalyst/Ligand Reagent1->Setup1 Reagent2 2,4,6-Trivinylcyclotriboroxane Reagent2->Setup1 Reagent3 Vinyltributylstannane Setup2 Stille: - Aryl Halide - Pd Catalyst/Ligand - (Optional Additive) Reagent3->Setup2 Reaction Heating under Inert Atmosphere (e.g., 80-110 °C) Setup1->Reaction Setup2->Reaction Monitoring TLC / GC-MS Analysis Reaction->Monitoring Workup Aqueous Work-up (KF wash for Stille) Reaction->Workup Monitoring->Reaction Purification Column Chromatography Workup->Purification Analysis Yield Calculation Spectroscopic Characterization (NMR, MS) Purification->Analysis Comparison Compare Yield, Purity, Reaction Time, Cost, and Safety Analysis->Comparison

Caption: A generalized workflow for the comparative evaluation of different vinyl group transfer reagents.

Conclusion

The choice of a vinylating reagent is highly dependent on the specific requirements of a synthesis. For routine applications where stability and low toxicity are paramount, potassium vinyltrifluoroborate is an excellent choice. When seeking a stable and reliable in situ source of vinylboronic acid, 2,4,6-trivinylcyclotriboroxane offers a practical solution. For reactions demanding high reactivity and where the challenges of toxicity and byproduct removal can be managed, vinyltributylstannane remains a powerful tool. By understanding the distinct advantages and limitations of each reagent, researchers can select the optimal tool for their synthetic endeavors, leading to more efficient and successful outcomes in drug discovery and development.

References

Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter in synthesis and drug design. In the landscape of boronic acids, this guide provides a detailed comparison of the stability of vinylboronic acids against their arylboronic acid counterparts, supported by experimental data. The findings indicate a significantly higher stability for vinylboronic acids, particularly against protodeboronation, a common degradation pathway.

This guide will delve into the comparative stability of these two important classes of reagents, presenting quantitative data, detailed experimental protocols for stability assessment, and visual diagrams of degradation pathways and experimental workflows.

Superior Stability of Vinylboronic Acids Against Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant instability issue for many boronic acids, especially under aqueous conditions.[1] Experimental evidence robustly demonstrates that vinylboronic acids are substantially more resistant to this degradation pathway compared to many arylboronic acids.

A key study monitored the pH-rate profiles for the aqueous-organic protodeboronation of eighteen different boronic acids and found that vinylboronic acids exhibit exceptional stability.[2][3][4][5][6] The stability of vinylboronic acid was such that its half-life exceeded one week even at a high pH of 12 and an elevated temperature of 70°C.[2][3][4][5] This stands in stark contrast to several heteroarylboronic acids, which degraded rapidly under neutral pH conditions.[3][4]

For a direct comparison, while data for simple phenylboronic acid was not available in this specific study, the profound stability of vinylboronic acid relative to a range of electronically diverse arylboronic acids highlights its superior stability.

Boronic Acid TypeCompoundConditionHalf-life (t1/2)
Vinylboronic Acid Vinylboronic acidpH 12, 70°C> 1 week[3][4]
Arylboronic Acid2-Pyridylboronic acidpH 7, 70°C~25-50 seconds[3][4]
Arylboronic Acid5-Thiazolylboronic acidpH 7, 70°C~25-50 seconds[3][4]
Arylboronic Acid3-Pyridylboronic acidpH 12, 70°C> 1 week[3][4]
Arylboronic Acid4-Pyridylboronic acidpH 12, 70°C> 1 week[3][4]

Table 1: Comparative half-lives of vinylboronic acid and various arylboronic acids, demonstrating the enhanced stability of vinylboronic acid against protodeboronation.

Oxidative Stability: A Comparative Overview

Studies on arylboronic acids have established experimental protocols to quantify their oxidative stability. These methods can be applied in a comparative study to benchmark vinylboronic acids against their aryl counterparts. The general reaction involves the oxidation of the boronic acid to the corresponding alcohol (for vinylboronic acid) or phenol (for arylboronic acid) and boric acid.

Boronic Acid TypeProposed Test CompoundOxidantKey Metric
Vinylboronic Acid(E)-Hex-1-enylboronic acidHydrogen PeroxideSecond-order rate constant (kobs)
Arylboronic AcidPhenylboronic acidHydrogen PeroxideSecond-order rate constant (kobs)

Table 2: Proposed experimental outline for a comparative study of the oxidative stability of a representative vinylboronic acid and arylboronic acid.

Experimental Protocols

Protocol 1: Determination of Protodeboronation Rate by ¹H NMR Spectroscopy

This protocol is adapted from the methodology described by Cox et al. (2016) for monitoring the degradation of boronic acids.[2]

1. Sample Preparation:

  • Prepare a stock solution of the boronic acid (e.g., 50 mM) in a 1:1 mixture of H₂O and a suitable organic co-solvent like 1,4-dioxane.

  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 1-13).

  • In an NMR tube, mix the boronic acid stock solution with the desired buffer solution to achieve the final desired concentration and pH.

2. NMR Analysis:

  • Acquire a ¹H NMR spectrum of the sample at time zero (t=0).

  • Place the NMR tube in a temperature-controlled environment (e.g., 70°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic proton signal of the starting boronic acid and the corresponding increase in the integral of the proton signal of the protodeboronated product.

3. Data Analysis:

  • Calculate the concentration of the boronic acid at each time point from the integration values.

  • Plot the natural logarithm of the boronic acid concentration versus time.

  • The negative of the slope of this plot will give the pseudo-first-order rate constant (kobs).

  • The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / kobs.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Prepare Boronic Acid Stock Solution C Mix in NMR Tube A->C B Prepare Buffer Solutions (pH 1-13) B->C D Acquire Spectrum (t=0) C->D E Incubate at Controlled Temperature D->E F Acquire Spectra at Time Intervals E->F G Calculate Concentrations from Integrals F->G H Plot ln[BA] vs. Time G->H I Determine k_obs and t_1/2 H->I

Protodeboronation analysis workflow.
Protocol 2: Comparative Oxidative Stability Assay Using UV-Vis Spectroscopy

This protocol is based on methodologies for assessing the oxidative stability of arylboronic acids.[8]

1. Reagent Preparation:

  • Prepare stock solutions of the vinylboronic acid and the arylboronic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of hydrogen peroxide (H₂O₂).

2. Kinetic Assay:

  • In a UV-transparent cuvette, add the boronic acid solution.

  • Place the cuvette in a temperature-controlled spectrophotometer and measure the initial absorbance at a wavelength where the starting material or product has a distinct absorbance.

  • Initiate the reaction by adding a small volume of the hydrogen peroxide stock solution and mix quickly.

  • Monitor the change in absorbance over time.

3. Data Analysis:

  • The initial reaction rate (v₀) can be determined from the initial slope of the absorbance versus time plot.

  • Perform the experiment at different concentrations of the boronic acid and hydrogen peroxide to determine the reaction order with respect to each reactant.

  • The second-order rate constant (kobs) can be calculated using the equation: kobs = v₀ / ([boronic acid][hydrogen peroxide]).

G BA Boronic Acid (Vinyl or Aryl) Intermediate Peroxyboronate Intermediate BA->Intermediate + H2O2 H2O2 Hydrogen Peroxide H2O2->Intermediate Product Alcohol/Phenol + Boric Acid Intermediate->Product 1,2-Aryl/Vinyl Shift & Hydrolysis

Oxidative degradation pathway.

Conclusion

References

Safety Operating Guide

Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe disposal of (5-Iodopent-1-en-1-yl)boronic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)Harmful if swallowed.[2][3][4]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Skin IrritationCauses skin irritation.[2][3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
Eye IrritationCauses serious eye irritation.[2][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory IrritationMay cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
Reproductive ToxicityBoronic acids, in general, may pose a risk of damaging fertility or the unborn child.[1]P201: Obtain special instructions before use.[1]
Aquatic HazardHarmful to aquatic life.[1]P273: Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

When handling this compound, always wear:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Spill Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning.

  • For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Collect the spilled material and any contaminated cleaning materials into a designated, labeled hazardous waste container.

  • Clean the affected area thoroughly.

Operational and Disposal Plans

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[5][6] In-lab treatment is generally not advised without specific institutional approval and protocols, as incomplete reactions can create other hazardous byproducts.

Primary Disposal Protocol: Hazardous Waste Collection

This protocol ensures compliance with environmental regulations and minimizes safety risks.

Step 1: Waste Segregation

  • Collect waste this compound, including contaminated materials (e.g., weighing boats, gloves), in a dedicated waste container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][6] Incompatible materials can react violently. For example, store acids and bases separately.[7]

Step 2: Container Selection and Labeling

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure screw-top cap is a suitable choice.[7][8]

  • The container must be in good condition, with no cracks or leaks.[7]

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[6][8]

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8]

  • The SAA should be at or near the point of waste generation.[8]

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8]

Alternative In-Lab Neutralization (for consideration and institutional approval only)

While not the primary recommendation, it may be possible to neutralize small quantities of boronic acids. This procedure should only be performed by trained personnel with the approval of their EHS office.

Experimental Protocol: Neutralization of Boronic Acid Waste

  • Preparation: In a fume hood, prepare a dilute aqueous solution of the boronic acid waste in a suitable container (e.g., a large beaker).

  • Neutralization: Slowly add a mild base, such as a saturated solution of sodium bicarbonate (baking soda), to the boronic acid solution with constant stirring.[5] This will convert the boronic acid to a boronate salt.

  • Monitoring: Monitor the pH of the solution. Continue adding the base until the pH is between 5.5 and 10.5.[9]

  • Iodide Reduction: To address the iodo-organic component, a reducing agent like sodium thiosulfate can be added to convert the iodine to less harmful iodide.[10][11] This step adds complexity and should be approached with caution.

  • Disposal of Neutralized Solution: The final disposal of the neutralized solution depends on local regulations. It may be permissible to dispose of it down the drain with copious amounts of water, but this requires explicit approval from your local water authority.[5][9] Otherwise, it should be collected as hazardous aqueous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound generated assess Assess quantity and contamination start->assess is_small_pure Small quantity & pure? assess->is_small_pure in_lab_option Consider in-lab neutralization (EHS approval required) is_small_pure->in_lab_option Yes hazardous_waste Treat as Hazardous Waste is_small_pure->hazardous_waste No / Contaminated neutralize Neutralize with mild base (e.g., NaHCO3) Monitor pH in_lab_option->neutralize check_local_regs Check local regulations for drain disposal neutralize->check_local_regs drain_disposal Drain disposal with copious water (if permitted) check_local_regs->drain_disposal Permitted collect_aqueous Collect as hazardous aqueous waste check_local_regs->collect_aqueous Not Permitted segregate Segregate waste collect_aqueous->segregate hazardous_waste->segregate container Use compatible, labeled container segregate->container store Store in Satellite Accumulation Area container->store pickup Arrange for EHS pickup store->pickup

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and EHS office for any questions or clarifications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.